H-Lys-glu-gly-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMWRRQAKQXDED-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of H-Lys-Glu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Lys-Glu-Gly-OH, composed of L-lysine, L-glutamic acid, and glycine, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its chemical structure, isoelectric point, and solubility. Furthermore, this document delves into its potential biological activities, with a focus on its role as a ligand for integrin receptors. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided to facilitate further research and development.
Physicochemical Properties
The basic properties of this compound are determined by the characteristics of its constituent amino acids: the basic nature of lysine, the acidic nature of glutamic acid, and the neutral, achiral nature of glycine.
Chemical Structure and General Properties
The chemical structure of this compound is presented below:
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4S)-4-amino-5-(((S)-1-amino-5-((2-aminoacetyl)amino)-1-oxopentan-2-yl)amino)-5-oxopentanoic acid | PubChem |
| Molecular Formula | C13H24N4O6 | --INVALID-LINK-- |
| Molecular Weight | 332.35 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | PubChem |
| CAS Number | 88096-12-2 | GlpBio |
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Due to the presence of a basic amino acid (Lysine) and an acidic amino acid (Glutamic acid), the pI of this compound is influenced by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of lysine and glutamic acid.
Based on computational models, the theoretical isoelectric point of this compound has been calculated.
Table 2: Calculated Isoelectric Point of this compound
| Parameter | Value | Tool/Method |
| Theoretical Isoelectric Point (pI) | 6.98 | PepCalc |
Note: This is a theoretical value and experimental validation is recommended.
Solubility
The solubility of peptides is largely dependent on their amino acid composition and sequence. This compound contains both hydrophilic (Lys, Glu) and small, neutral (Gly) amino acids, suggesting it is likely to be soluble in aqueous solutions.
General Solubility Guidelines:
-
Aqueous Solutions: Peptides containing fewer than five amino acids are generally soluble in water.[1] Given its composition, this compound is expected to be soluble in water and aqueous buffers.
-
Acidic and Basic Conditions: The presence of both acidic (Glu) and basic (Lys) residues suggests that solubility can be influenced by pH. In cases of poor solubility in neutral water, adjusting the pH may improve dissolution. For peptides with a net positive charge (at acidic pH), using a dilute acidic solution can aid solubility. Conversely, for peptides with a net negative charge (at basic pH), a dilute basic solution may be beneficial.[2]
-
Organic Solvents: For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile are often used for initial dissolution.[1] While this compound is not predominantly hydrophobic, these solvents could be considered if aqueous solubility is limited for specific applications.
Biological Activity: Integrin Binding
The tripeptide motif Lys-Glu-Gly (KGE) within this compound is recognized as a potential binding sequence for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] This interaction is analogous to the well-characterized Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for many integrins.[4]
Potential Signaling Pathway
Integrin-ligand binding can trigger a cascade of intracellular signaling events that regulate various cellular processes, including cell survival, proliferation, differentiation, and migration. The binding of this compound to integrins may initiate a similar signaling cascade.
References
- 1. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. glpbio.com [glpbio.com]
- 4. What ligands bind to integrin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
An In-depth Technical Guide to Characterizing the Putative KEG Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Lys-Glu-Gly (KEG) is not a well-documented, functionally characterized peptide in current scientific literature. This technical guide, therefore, serves as a comprehensive roadmap for the elucidation of the function, binding partners, and potential signaling pathways of a novel tripeptide such as KEG. The methodologies outlined herein provide a robust framework for researchers to systematically investigate the biological significance of this and other uncharacterized short peptide sequences.
Introduction
Short peptides, typically comprising 2-50 amino acids, are crucial signaling molecules in a vast array of physiological processes. They can act as hormones, neurotransmitters, and modulators of protein-protein interactions. The specific sequence of amino acids dictates the peptide's structure and, consequently, its biological function. The KEG peptide, composed of Lysine (a positively charged amino acid), Glutamic acid (a negatively charged amino acid), and Glycine (the simplest amino acid), possesses a unique charge distribution and flexibility that could mediate specific biological interactions.[1][2][3] This document outlines the necessary experimental steps to take the KEG peptide from an unknown sequence to a characterized bioactive molecule.
Hypothetical Functions and Research Directions
Given the physicochemical properties of its constituent amino acids, the KEG peptide could potentially be involved in:
-
Cellular Signaling: The charged residues could facilitate interactions with cell surface receptors or intracellular signaling proteins.[4][5]
-
Enzyme Inhibition: The peptide might fit into the active site of an enzyme, particularly proteases, modulating its activity.[6]
-
Protein-Protein Interaction Modulation: KEG could bind at the interface of a protein complex, either stabilizing or disrupting the interaction.[7][8]
Experimental Protocols
A systematic investigation of the KEG peptide requires a multi-faceted approach, beginning with its synthesis and progressing through functional and mechanistic studies.
Peptide Synthesis and Purification
Objective: To obtain a highly pure sample of the KEG tripeptide for use in subsequent biological assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS) [9][10][11][12][13]
-
Resin Preparation: A suitable solid support, such as Rink Amide resin for a C-terminally amidated peptide or Wang resin for a C-terminally carboxylated peptide, is swelled in a non-polar solvent like dichloromethane (DCM).[10][12]
-
First Amino Acid Coupling: The C-terminal amino acid (Glycine) with its N-terminus protected by an Fmoc group (Fmoc-Gly-OH) is coupled to the resin. This is typically achieved using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA in a solvent like DMF.[9][10]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glycine using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.[9][11]
-
Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Glu-OH) is then coupled to the free amine of the preceding amino acid using the same coupling reagents. This cycle of deprotection and coupling is repeated for the final amino acid (Fmoc-Lys-OH).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[10][12]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[9]
In Vitro Binding Assays
Objective: To identify binding partners of the KEG peptide and quantify the binding affinity.
Methodology: Surface Plasmon Resonance (SPR) [14]
-
Ligand Immobilization: A putative binding partner (e.g., a purified receptor or protein) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: The KEG peptide (analyte) is flowed over the sensor surface at various concentrations.
-
Binding Measurement: The binding of the peptide to the immobilized ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.
-
Affinity Determination: The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
Alternative Methodologies:
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI measures the interference pattern of white light reflected from the sensor tip to monitor binding events in real-time.[14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[15]
-
Fluorescence Polarization (FP): This method is suitable for studying the interaction of a small fluorescently labeled peptide with a larger unlabeled protein.[15]
Cellular Functional Assays
Objective: To determine the effect of the KEG peptide on cellular processes.
Methodology: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: A relevant cell line is cultured in appropriate media.
-
Peptide Treatment: Cells are treated with varying concentrations of the KEG peptide.
-
MTT Incubation: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Formazan Solubilization: Viable cells reduce the MTT to formazan, which is then solubilized.
-
Absorbance Measurement: The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.
Other Relevant Cellular Assays:
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if the peptide induces programmed cell death.
-
Cell Migration Assays: (e.g., wound healing or transwell assays) to assess the effect on cell motility.
-
Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.[4]
Quantitative Data Summary
As the KEG peptide is uncharacterized, no quantitative data currently exists. The following tables are templates for presenting data that would be generated from the aforementioned experimental protocols.
Table 1: Binding Kinetics of KEG Peptide with Putative Partner Protein X (SPR Data)
| KEG Concentration (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| 0.1 | Experimental Value | Experimental Value | Calculated Value |
| 1 | Experimental Value | Experimental Value | Calculated Value |
| 10 | Experimental Value | Experimental Value | Calculated Value |
| 100 | Experimental Value | Experimental Value | Calculated Value |
Table 2: Effect of KEG Peptide on Cell Viability (MTT Assay)
| KEG Concentration (µM) | % Cell Viability (Relative to Control) | IC50 (µM) |
| 0 | 100 | \multirow{5}{*}{Calculated Value} |
| 1 | Experimental Value | |
| 10 | Experimental Value | |
| 50 | Experimental Value | |
| 100 | Experimental Value |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the characterization of the KEG peptide.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ifeet.org [ifeet.org]
- 4. Intracellular Peptides as Natural Regulators of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. biomatik.com [biomatik.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of H-Lys-Glu-Gly-OH
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of the tetrapeptide H-Lys-Glu-Gly-OH (KEGG). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics and structural biology of short peptides. This document details the peptide's molecular makeup, physicochemical properties, and the experimental and computational methodologies used to characterize its structure and conformation.
Molecular Structure
The fundamental identity of this compound is defined by its amino acid sequence and chemical composition. This tetrapeptide consists of four amino acid residues linked by peptide bonds in the following order: L-Lysine, L-Glutamic acid, and Glycine. The "H-" at the N-terminus indicates a free amino group on the lysine residue, and the "-OH" at the C-terminus signifies a free carboxyl group on the glycine residue.
The chemical structure of this compound is depicted below, illustrating the connectivity of the amino acid residues and the peptide bonds.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| Amino Acid Sequence | Lys-Glu-Gly |
| One-Letter Code | KEG |
| Molecular Formula | C₁₃H₂₄N₄O₆ |
| Molecular Weight | 332.35 g/mol |
| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN |
| InChI Key | GCMWRRQAKQXDED-IUCAKERBSA-N |
| PubChem CID | 7408130 |
Physicochemical Properties
The physicochemical properties of this compound, such as its charge state at different pH values, are crucial for its behavior in biological systems. These properties are determined by the ionizable groups of its constituent amino acids: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of lysine and glutamic acid.
The charge state of the peptide at various pH levels is illustrated below.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Isoelectric Point (pI) | ~4.3 | Estimated based on the pKa values of the ionizable groups. |
| pKa (α-NH₃⁺, Lys) | ~9.0 | Typical value for the N-terminal amino group of lysine. |
| pKa (side chain-NH₃⁺, Lys) | ~10.5 | Typical value for the side chain amino group of lysine. |
| pKa (α-COOH, Gly) | ~2.3 | Typical value for the C-terminal carboxyl group of glycine. |
| pKa (side chain-COOH, Glu) | ~4.3 | Typical value for the side chain carboxyl group of glutamic acid. |
| Solubility | High in aqueous solutions | The presence of charged residues (Lys and Glu) enhances water solubility. |
| XLogP3-AA | -6.9 | Indicates high hydrophilicity.[1] |
Conformational Analysis
The three-dimensional conformation of this compound is flexible and can adopt various structures in solution. The conformational landscape of a peptide is determined by the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the side chains (chi angles). Due to its short length and the presence of a flexible glycine residue, this compound is not expected to form stable secondary structures like α-helices or β-sheets in isolation. Instead, it likely exists as an ensemble of rapidly interconverting random coil conformations.
Computational methods such as molecular dynamics (MD) simulations can be employed to explore the potential conformational space of this tetrapeptide.
The workflow for a typical conformational analysis is outlined below.
References
A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Lys-Glu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of the tripeptide H-Lys-Glu-Gly-OH (Lys-Glu-Gly). Understanding these characteristics is fundamental for its application in research, diagnostics, and therapeutic development, influencing everything from formulation and stability to biological activity and analytical detection.
Core Physicochemical Properties
The fundamental properties of this compound are dictated by its constituent amino acids: Lysine (a basic amino acid), Glutamic Acid (an acidic amino acid), and Glycine (the simplest amino acid). These properties are summarized below.
General Properties
Quantitative data for the tripeptide are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₄O₆ | PubChem CID 7408130[1] |
| Molecular Weight | 332.35 g/mol | PubChem CID 7408130[1] |
| Amino Acid Sequence | L-Lysyl-L-α-Glutamyl-Glycine | PubChem CID 7408130[1] |
| One-Letter Code | KEG | PubChem CID 7408130[1] |
Acid-Base Properties
The acid-base behavior of this compound is crucial for its solubility, charge, and interaction with other molecules. The peptide possesses four ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, the ε-amino group of the Lysine side chain, and the γ-carboxyl group of the Glutamic Acid side chain. The estimated pKa values for these groups and the resulting isoelectric point (pI) are detailed in Table 2. The pI is the pH at which the peptide carries no net electrical charge.[2][3]
| Ionizable Group | Estimated pKa |
| α-carboxyl (C-terminus, Gly) | ~3.2 |
| γ-carboxyl (Glu side chain) | ~4.25[4] |
| α-amino (N-terminus, Lys) | ~9.0 |
| ε-amino (Lys side chain) | ~10.53[4] |
| Isoelectric Point (pI) | ~6.63 (Calculated) |
Note: pKa values in a peptide can vary slightly from those of free amino acids due to the influence of the local chemical environment.[5][6][7] The pI is calculated as the average of the pKa values that flank the neutral, zwitterionic form (pKa of Glu side chain and pKa of the N-terminus).
The diagram below illustrates the relationship between pH, pKa values, and the net charge of the tripeptide.
Solubility
The solubility of a peptide is heavily influenced by its amino acid composition and the pH of the solvent.
-
General Solubility : this compound is expected to be highly soluble in aqueous solutions. The presence of two charged hydrophilic residues (the basic Lysine and the acidic Glutamic Acid) at physiological pH enhances its interaction with water.
-
pH-Dependent Solubility : Peptide solubility is generally at its minimum at its isoelectric point (pI), where the absence of a net charge can promote aggregation and precipitation.[3] Therefore, this compound will be least soluble around pH 6.6. To improve solubility, the pH of the solution should be adjusted to be at least one unit away from the pI.
-
Solubilization Strategy : For difficult-to-dissolve batches, a recommended starting point is to dissolve the peptide in a small amount of a solvent compatible with the experiment, such as distilled water. If solubility issues persist, adding a small amount of dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can help. Given its near-neutral pI, adjusting the pH to <5.5 or >7.5 should significantly enhance solubility.
Stability
Peptide stability is a critical parameter, especially for therapeutic applications, as degradation can lead to loss of biological activity.[8][9] Key factors affecting the stability of this compound include:
-
Chemical Stability : Peptides can undergo hydrolysis at peptide bonds, particularly at extreme pH values. The side chains of Lysine and Glutamic Acid are generally stable under typical experimental conditions.
-
Enzymatic Stability : In biological matrices like serum or plasma, peptides are susceptible to degradation by proteases and peptidases.[10] A short half-life is a major challenge in the development of peptide-based therapeutics.[8][9]
-
Storage : For long-term stability, lyophilized peptides should be stored at -20°C or lower. Once reconstituted in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
This section details standardized methodologies for determining the key physicochemical parameters discussed above.
Determination of Isoelectric Point (pI) by Potentiometric Titration
Potentiometric titration is a high-precision method for determining the pI and pKa values of peptides.[2][11]
-
Sample Preparation : Accurately weigh 2-3 mg of the lyophilized this compound peptide.
-
Dissolution : Dissolve the sample in a defined volume of deionized water or a low-ionic-strength electrolyte solution (e.g., 10 mM KCl) at a low pH (e.g., pH 2-3) to ensure all ionizable groups are fully protonated.
-
Titration : Place the sample in a temperature-controlled vessel and titrate with a standardized strong base (e.g., 0.1 M KOH or NaOH). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination : The pKa values correspond to the midpoint of the buffer regions (the flattest parts of the curve). Specialized software can analyze the data using mass and charge balance equations to precisely determine the pKa values.[2]
-
pI Determination : From the determined pKa values, generate an ionization curve showing the mean molecular charge versus pH. The isoelectric point (pI) is the pH at which the net molecular charge is zero.[2]
Assessment of Peptide Stability in Human Plasma
This protocol provides a framework for evaluating the proteolytic stability of this compound in a biologically relevant matrix.
The general workflow for this experimental protocol is visualized in the diagram below.
-
Materials : this compound peptide, human plasma (anticoagulated), precipitation agent (e.g., acetonitrile (ACN) or trichloroacetic acid (TCA)), HPLC or LC-MS/MS system.
-
Peptide Incubation :
-
Pre-warm human plasma to 37°C.
-
Add the peptide stock solution to the plasma to a final concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.
-
-
Reaction Quenching and Protein Precipitation :
-
Immediately add the aliquot to a tube containing a precipitation agent to stop enzymatic activity.[8] A common method is to add 2-3 volumes of cold acetonitrile. Organic solvents have been shown to be effective for preserving peptides for analysis.[8]
-
Vortex the mixture thoroughly and incubate on ice for at least 10 minutes.
-
-
Sample Clarification :
-
Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
-
Analysis :
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the amount of intact peptide using a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity.
-
-
Data Interpretation :
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Normalize the data to the t=0 time point (representing 100% intact peptide).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay model.[8][9]
-
References
- 1. This compound | C13H24N4O6 | CID 7408130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. case.edu [case.edu]
- 7. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]
The KEG Sequence in Proteins: A Deep Dive into the Multifunctional Regulator "KEEP ON GOING"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 30, 2025
Executive Summary
The tripeptide sequence Lysine-Glutamic Acid-Glycine (KEG) is not widely recognized as a conserved functional motif with a dedicated body of research. However, a comprehensive analysis of proteomic literature reveals a pivotal role for the acronym "KEG" in the context of the Arabidopsis thaliana protein, KEEP ON GOING (KEG) . This multidomain protein is an essential E3 ubiquitin ligase and kinase that functions as a central regulator in critical plant signaling pathways, including those for abscisic acid (ABA) and jasmonate (JA). It is also integral to intracellular protein trafficking and the plant immune response. This technical guide provides an in-depth exploration of the structure, function, and regulatory roles of the KEG protein, serving as a comprehensive case study. It includes detailed experimental protocols for studying KEG and its interactions, quantitative data from key studies, and diagrams of the signaling pathways in which it participates.
Introduction: The KEG Protein, a Multifunctional Regulator
The KEEP ON GOING (KEG) protein in Arabidopsis thaliana is a large, 1,625-amino acid protein essential for post-germinative growth and development.[1] Structurally, KEG is a complex protein characterized by several functional domains:
-
N-terminal RING (Really Interesting New Gene) domain: Confers E3 ubiquitin ligase activity.
-
Kinase domain: Possesses protein kinase functionality.
-
Ankyrin (ANK) repeats: Mediate protein-protein interactions.
-
HERC2-like repeats: A series of 12 repeats at the C-terminus, crucial for protein localization and interactions.[2][3]
KEG's essential role is highlighted by the fact that loss-of-function keg mutants exhibit growth arrest shortly after germination.[2] The protein is localized to the trans-Golgi network and early endosomes (TGN/EE), where it regulates a variety of cellular processes.[4][5]
Functional Roles of the KEG Protein
The KEG protein is a multifaceted regulator involved in hormone signaling, protein degradation, and immune responses.
Negative Regulation of Abscisic Acid (ABA) Signaling
KEG is a critical negative regulator of the ABA signaling pathway. In the absence of ABA, KEG targets the transcription factor ABSCISIC ACID-INSENSITIVE5 (ABI5) for ubiquitination and subsequent degradation by the 26S proteasome.[2][6] This action keeps ABI5 levels low, allowing for normal plant growth and development.
Upon ABA stimulus, KEG itself undergoes self-ubiquitination and is degraded, leading to the stabilization and accumulation of ABI5.[7] Accumulated ABI5 then activates downstream ABA-responsive genes, leading to growth inhibition and stress responses. KEG's kinase activity is also implicated in the regulation of its own stability in response to ABA.[8] Besides ABI5, KEG also regulates the turnover of other ABA-responsive transcription factors like ABF1 and ABF3, and the kinase CIPK26.[8]
Modulation of Jasmonate (JA) Signaling
KEG also plays a role in the jasmonate (JA) signaling pathway by interacting with and stabilizing JASMONATE ZIM-DOMAIN12 (JAZ12) , a repressor of JA signaling.[9][10] This suggests KEG acts as a negative regulator of both ABA and JA signaling, positioning it as a key node in the crosstalk between these two hormone pathways.[10]
Role in Plant Immunity and Protein Trafficking
KEG is involved in plant immunity, partly through its interaction with ENHANCED DISEASE RESISTANCE1 (EDR1) , a Raf-like MAP kinase kinase kinase.[10][11] KEG recruits EDR1 to the TGN/EE, where they function together to regulate endocytic trafficking and signaling during stress responses.[3][5] Furthermore, KEG ubiquitinates and mediates the degradation of MKK4 and MKK5 , key components of the MAPK cascade, to fine-tune immune responses.[10]
Loss of KEG function disrupts the secretion of apoplastic defense proteins, further underscoring its role in plant immunity.[4] Pathogens can exploit this by triggering the degradation of KEG to manipulate the host's secretory system.[4]
Quantitative Data on KEG Protein Activity
The following table summarizes semi-quantitative data from a cell-free degradation assay, demonstrating the E3 ligase activity of KEG on its substrate, Formate Dehydrogenase (FDH).
| Time (hours) | % FDH Protein Remaining (Control) | % FDH Protein Remaining (with KEG) | % FDH Protein Remaining (with KEGAA*) |
| 0 | 100% | 100% | 100% |
| 1 | ~95% | ~70% | ~95% |
| 2 | ~90% | ~40% | ~90% |
| 4 | ~85% | ~20% | ~85% |
| 8 | ~80% | <10% | ~80% |
*KEGAA is a mutant version of KEG with an inactive RING domain, abolishing its E3 ligase activity. (Data adapted from western blot analysis presented in McNeilly et al., 2018)[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the KEG protein and a typical experimental workflow for studying its interactions.
Figure 1: Simplified model of KEG's role in ABA signaling.
Figure 2: KEG's modulatory role in the JA signaling pathway.
Figure 3: A typical Co-Immunoprecipitation (Co-IP) workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and interactions of the KEG protein.
Co-Immunoprecipitation (Co-IP) from Arabidopsis Seedlings
This protocol is used to verify in vivo protein-protein interactions.
Materials:
-
Arabidopsis seedlings co-expressing tagged proteins (e.g., KEG-HA and a prey protein with a different tag like FLAG or Myc).
-
Liquid nitrogen.
-
Grinding buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% Nonidet P-40, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Anti-HA agarose beads (or other tag-specific beads).
-
Wash buffer: Grinding buffer with 0.5% Nonidet P-40.
-
Elution buffer: 2x SDS-PAGE sample buffer.
Protocol:
-
Tissue Harvest and Grinding: Harvest approximately 1-2 grams of seedling tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle.
-
Protein Extraction: Resuspend the ground tissue in 2 mL of ice-cold grinding buffer per gram of tissue. Incubate on a rotator at 4°C for 30 minutes to lyse the cells.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
-
Immunoprecipitation: Add 30 µL of equilibrated anti-HA agarose beads to the clarified lysate. Incubate on a rotator at 4°C for 2-4 hours.
-
Washing: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all supernatant.
-
Elution: Add 50 µL of 2x SDS-PAGE sample buffer directly to the beads. Boil the sample at 95°C for 5 minutes to elute the proteins and denature them.
-
Analysis: Centrifuge the sample to pellet the beads. Load the supernatant onto an SDS-PAGE gel for electrophoresis. Perform a Western blot analysis using antibodies against the prey protein's tag (e.g., anti-FLAG or anti-Myc) to detect co-immunoprecipitation.
In Vitro Ubiquitination Assay
This assay determines if a substrate protein is ubiquitinated by the E3 ligase activity of KEG.
Materials:
-
Recombinant E1 activating enzyme (e.g., human or yeast UBE1).
-
Recombinant E2 conjugating enzyme (e.g., Arabidopsis UBC8).
-
Recombinant E3 ligase (e.g., a GST-tagged fragment of KEG containing the RING domain).
-
Recombinant substrate protein (e.g., His-tagged ABI5).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM DTT.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
100 ng E1 enzyme
-
200 ng E2 enzyme
-
1 µg E3 ligase (KEG)
-
1 µg Substrate protein
-
5 µg Ubiquitin
-
1 µL of 100 mM ATP
-
5 µL of 10x Ubiquitination reaction buffer
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Negative Controls: Prepare control reactions omitting one component at a time (e.g., -E1, -E2, -E3, -Ubiquitin, or -ATP) to ensure the reaction is specific.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe the blot with an antibody against the substrate protein or its tag. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.
Cell-Free Protein Degradation Assay
This assay measures the degradation of a substrate protein in the presence of a functional E3 ligase.
Materials:
-
Plant tissue expressing the substrate protein (e.g., CFP-HA-FDH).
-
Plant tissue co-expressing the substrate and the E3 ligase (e.g., CFP-HA-FDH and HA-KEG).
-
Degradation buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM ATP.
-
Proteasome inhibitor (optional, for control): MG132 at 50 µM.
Protocol:
-
Protein Extraction: Prepare total protein extracts from the plant tissues as described in the Co-IP protocol (steps 1-3), but use the degradation buffer for lysis.
-
Initiation of Degradation: Incubate the protein extracts at room temperature (e.g., 22°C).
-
Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each reaction mixture and immediately add SDS-PAGE sample buffer and boil to stop all enzymatic activity.
-
Analysis: Analyze all time-point samples by SDS-PAGE and Western blot. Probe the blot with an antibody against the substrate protein's tag (e.g., anti-HA).
-
Quantification: Quantify the band intensity for the substrate protein at each time point using densitometry software (e.g., ImageJ). Normalize the intensity at each time point to the intensity at time 0 to determine the percentage of protein remaining.
Conclusion and Future Directions
While the simple KEG tripeptide sequence lacks a defined role as a widespread functional motif, the Arabidopsis protein KEG serves as a powerful example of a complex, multidomain regulator. Its integral functions in hormone signaling, protein trafficking, and immunity highlight the intricate control mechanisms governing plant growth and stress responses. The convergence of E3 ligase and kinase activities within a single protein underscores the sophisticated nature of cellular signaling networks.
Future research should focus on several key areas. A comprehensive, quantitative mass spectrometry-based analysis of the KEG interactome would provide a global view of its cellular partners and potential substrates. Elucidating the crystal structure of the full-length KEG protein, or at least its key domains in complex with substrates, would offer invaluable insights into its mechanisms of action. Finally, exploring the functional conservation of KEG orthologs in agriculturally important crop species could pave the way for novel strategies in crop improvement, enhancing stress tolerance and disease resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. In vitro kinase assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. KEG protein kinases;ubiquitin-protein ligase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Arabidopsis E3 ligase KEG associates with and ubiquitinates MKK4 and MKK5 to regulate plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Kinase Assays | Revvity [revvity.com]
- 12. youtube.com [youtube.com]
The Bioactive Potential of H-Lys-Glu-Gly-OH: A Technical Primer for Researchers
Disclaimer: This document provides a technical guide and theoretical framework for the investigation of the tetrapeptide H-Lys-Glu-Gly-OH (KEG) as a potential bioactive fragment. It is important to note that, as of the writing of this guide, there is a lack of specific published scientific literature detailing the experimentally confirmed biological activities, mechanisms of action, and signaling pathways of this particular peptide sequence. The information presented herein is based on the known roles of its constituent amino acids, the activities of structurally similar peptides, and established methodologies for the discovery and characterization of novel bioactive peptides.
Introduction to this compound
The tetrapeptide this compound is a short-chain amino acid sequence composed of L-Lysine, L-Glutamic acid, and Glycine. Short peptides, often derived from the breakdown of larger proteins, can exhibit a wide range of biological activities, including antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects. The specific sequence of amino acids in a peptide dictates its structure, charge distribution, and ultimately its interaction with biological targets.
The constituent amino acids of this compound suggest several avenues for its potential bioactivity:
-
L-Lysine (Lys, K): A positively charged, essential amino acid. Its presence is common in cell-penetrating peptides and antimicrobial peptides, where it interacts with negatively charged cell membranes. Lysine residues are also crucial for the structure and function of many proteins, including histones.
-
L-Glutamic acid (Glu, E): A negatively charged amino acid that often plays a role in enzymatic active sites and as a neurotransmitter. Its presence can contribute to the peptide's solubility and ability to chelate metal ions.
-
Glycine (Gly, G): The simplest amino acid, with a single hydrogen atom as its side chain. This gives it a high degree of conformational flexibility, which can be critical for the peptide's ability to bind to a variety of targets.
Given this composition, this compound presents as a molecule of interest for further investigation in the fields of drug discovery and cellular biology.
Hypothetical Bioactivity and Therapeutic Potential
While experimental data is lacking, we can hypothesize potential biological activities for this compound based on the properties of its amino acids and the functions of similar peptides. These hypotheses provide a foundation for designing experimental screening protocols.
Table 1: Hypothesized Bioactivities of this compound
| Hypothesized Activity | Rationale | Potential Therapeutic Application |
| Antimicrobial | The presence of the cationic lysine residue may allow for interaction with and disruption of microbial cell membranes. | Development of novel antibiotics. |
| Antioxidant | The glutamic acid residue could potentially chelate pro-oxidant metal ions. | Treatment of conditions associated with oxidative stress. |
| Immunomodulatory | Short peptides can interact with immune cell receptors to modulate inflammatory responses. | Management of inflammatory disorders. |
| Wound Healing | Peptides containing glycine and lysine have been implicated in collagen synthesis and tissue repair. | Development of topical treatments for wounds. |
Note: The activities listed in this table are purely hypothetical and require experimental validation.
A General Framework for Bioactivity Assessment
The following sections outline a generalized experimental workflow for the synthesis, purification, and biological screening of a novel peptide such as this compound.
Peptide Synthesis and Purification
The first step in assessing the bioactivity of this compound is to obtain a highly pure sample of the peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable solid support resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, Glycine, with its amino group protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in a suitable solvent (e.g., dimethylformamide - DMF), exposing the free amino group of the Glycine residue.
-
Amino Acid Coupling: The next amino acid in the sequence (Glutamic acid), with its alpha-amino group Fmoc-protected and its side chain protected, is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid (Lysine) in the sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
In Vitro Bioactivity Screening
A tiered approach to in vitro screening can efficiently identify the biological activities of the peptide.
Experimental Protocol: Tier 1 - Primary Screening
-
Cytotoxicity Assay: The effect of this compound on the viability of relevant cell lines (e.g., human dermal fibroblasts, keratinocytes, and a cancer cell line) is assessed using an MTT or similar assay. This determines the non-toxic concentration range for subsequent experiments.
-
Antimicrobial Assay: The minimum inhibitory concentration (MIC) of the peptide is determined against a panel of standard bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans) using a broth microdilution method.
-
Antioxidant Assay: The radical scavenging activity of the peptide is evaluated using cell-free assays such as the DPPH or ABTS assay.
Table 2: Hypothetical Primary In Vitro Screening Results for this compound
| Assay | Cell Line / Organism | Endpoint | Hypothetical Result |
| Cytotoxicity | Human Dermal Fibroblasts | IC50 | > 1000 µM |
| Antimicrobial | E. coli | MIC | 128 µg/mL |
| Antimicrobial | S. aureus | MIC | 64 µg/mL |
| Antioxidant | DPPH Assay | EC50 | 500 µM |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Tier 2 - Secondary Screening (Example: Anti-inflammatory)
If primary screening suggests a particular activity, more specific secondary assays are performed. For example, to investigate potential anti-inflammatory effects:
-
Cell Culture: Macrophages (e.g., RAW 264.7 cell line) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA.
-
Gene Expression Analysis: The mRNA expression levels of inflammatory mediators are assessed by quantitative real-time PCR (qRT-PCR).
Elucidating the Mechanism of Action: Signaling Pathways
Should this compound demonstrate significant bioactivity, the next critical step is to investigate its mechanism of action. This often involves identifying the cellular signaling pathways it modulates. For instance, many bioactive peptides influence cell growth, differentiation, and inflammation through the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocol: Investigating MAPK Pathway Activation
-
Cell Treatment: A relevant cell line is treated with this compound at an effective concentration for various time points.
-
Western Blotting: Cell lysates are collected, and protein levels of total and phosphorylated forms of key MAPK pathway components (e.g., ERK, JNK, p38) are analyzed by Western blotting using specific antibodies. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
Inhibitor Studies: To confirm the role of a specific pathway, cells are pre-treated with a known inhibitor of a MAPK pathway component (e.g., a MEK inhibitor) before treatment with the peptide. A reversal of the peptide's effect by the inhibitor would confirm the pathway's involvement.
Conclusion and Future Directions
The tetrapeptide this compound represents an unexplored molecule with theoretical potential for bioactivity based on its amino acid composition. This guide has provided a comprehensive, albeit generalized, framework for its synthesis, screening, and mechanistic evaluation. For researchers and drug development professionals, the systematic approach outlined here can serve as a roadmap for the investigation of this and other novel peptide fragments. The future of research on this compound will depend on the empirical data generated from such studies, which will ultimately determine its viability as a lead compound for therapeutic development.
Theoretical Stability of H-Lys-Glu-Gly-OH: A Technical Guide
This technical guide provides an in-depth analysis of the theoretical and computational studies on the stability of the tripeptide H-Lys-Glu-Gly-OH (KGG). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the intrinsic stability of this peptide, its potential degradation pathways, and the methodologies employed to study these phenomena.
Introduction to this compound Stability
The tripeptide this compound consists of lysine, glutamic acid, and glycine residues. Its stability is a critical factor for its potential therapeutic applications, as peptides are often susceptible to degradation in biological systems. Understanding the theoretical underpinnings of its stability can guide the development of more robust and effective peptide-based drugs.
The primary degradation pathway for peptides is the hydrolysis of the amide bonds linking the amino acid residues. This process can be influenced by various factors, including pH, temperature, and the presence of enzymes. Theoretical studies, particularly those employing quantum mechanics (QM) and molecular dynamics (MD), provide valuable insights into the energetics and mechanisms of these degradation reactions.
Physicochemical Properties
A foundational aspect of stability analysis involves understanding the basic physicochemical properties of the peptide.
| Property | Value | Source |
| Molecular Formula | C13H24N4O6 | PubChem |
| Molecular Weight | 332.35 g/mol | PubChem[1] |
| IUPAC Name | (4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | PubChem[1] |
| Canonical SMILES | C(CCN)C--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | PubChem[1] |
| Computed XLogP3 | -6.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 6 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 11 | PubChem[1] |
Theoretical Analysis of Peptide Bond Hydrolysis
The stability of this compound is largely determined by the stability of its two peptide bonds: Lys-Glu and Glu-Gly. Theoretical studies on the hydrolysis of similar peptide bonds can provide insights into the degradation of this tripeptide.
A quantum mechanics (QM) study on the hydrolysis of a Lys-Gly bond within a model peptide provides crucial data on the energetics of this process. The study calculated the energy barrier for the rate-determining step of hydrolysis.
| Peptide Bond | Computed Energy Barrier (kcal/mol) | Methodology |
| Lys-Gly | 14.3 | Pure QM approach |
This relatively low energy barrier suggests that the Lys-Gly bond is susceptible to hydrolysis. The Glu-Gly bond's stability would require a separate theoretical analysis, but general principles of peptide chemistry can be applied.
Methodologies for Theoretical Stability Assessment
A variety of computational methods are employed to investigate the stability of peptides. These can be broadly categorized into quantum mechanics and molecular dynamics simulations.
Quantum Mechanics (QM)
Protocol for QM Analysis of Peptide Bond Hydrolysis:
-
Model System Construction: A model system representing the peptide bond and its immediate chemical environment is constructed. For studying enzymatic hydrolysis, this would include key residues of the enzyme's active site.
-
Geometry Optimization: The geometry of the reactant, transition state, and product molecules are optimized using a suitable QM method (e.g., Density Functional Theory - DFT) and basis set.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the hydrolysis reaction. This is often the most computationally intensive step.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).
-
Energy Calculation: The energies of the optimized structures are calculated to determine the reaction energy and the activation energy barrier.
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the conformational dynamics of the peptide and its interaction with the solvent (water) and other molecules. This can reveal conformational changes that may precede or facilitate degradation.
General Workflow for MD Simulations:
-
System Setup: The peptide is placed in a simulation box with explicit solvent molecules (e.g., water) and ions to neutralize the system.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.
-
Production Run: A long simulation is run to generate a trajectory of the peptide's motion over time.
-
Analysis: The trajectory is analyzed to study various properties, such as conformational changes, hydrogen bonding patterns, and interactions with the solvent.
Visualizing Theoretical Workflows
General Mechanism of Peptide Bond Hydrolysis
The following diagram illustrates the general acid-base mechanism for the hydrolysis of a peptide bond, a common pathway for peptide degradation.
Caption: General mechanism of peptide bond hydrolysis.
Computational Workflow for Peptide Stability Analysis
This diagram outlines a typical workflow for the computational assessment of peptide stability.
Caption: Workflow for computational peptide stability analysis.
Factors Influencing Stability and Mitigation Strategies
Several factors can influence the stability of this compound. Understanding these can help in designing more stable analogues.
-
pH: The protonation state of the ionizable side chains of lysine and glutamic acid will change with pH, which can affect the peptide's conformation and susceptibility to hydrolysis.
-
Enzymatic Degradation: Peptidases in biological systems can recognize and cleave specific peptide sequences. The Lys-Glu and Glu-Gly bonds may be substrates for various proteases.
-
Chemical Modifications: Strategies to enhance peptide stability include:
-
N- and C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
-
Amino acid substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can increase resistance to enzymatic degradation.
-
Cyclization: Cyclizing the peptide can restrict its conformation and improve stability.
-
Conclusion
While direct and extensive theoretical studies specifically on the stability of this compound are not widely available in public literature, a comprehensive understanding can be built by synthesizing data from related systems and applying fundamental principles of peptide chemistry and computational modeling. The theoretical analysis of the Lys-Gly bond hydrolysis provides a quantitative basis for its susceptibility to degradation. The computational workflows outlined in this guide offer a robust framework for future in-silico studies to further elucidate the stability profile of this and other peptides of therapeutic interest. Such theoretical insights are invaluable for the rational design of next-generation peptide-based drugs with improved stability and efficacy.
References
An In-depth Technical Guide to the Charge Distribution of H-Lys-Glu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the charge distribution of the tetrapeptide H-Lys-Glu-Gly-OH. The charge of a peptide is a critical physicochemical property that influences its solubility, stability, and interaction with other molecules. Understanding the charge distribution at various pH values is essential for applications in drug development, protein engineering, and biochemical research.
Theoretical Charge Distribution
The net charge of the tetrapeptide this compound is determined by the ionization states of its N-terminal amino group, C-terminal carboxyl group, and the side chains of Lysine (Lys) and Glutamic acid (Glu). The ionization state of each group is dependent on the pH of the solution and the pKa of the specific group. The Henderson-Hasselbalch equation is used to determine the proportion of protonated and deprotonated forms of each ionizable group at a given pH.
1.1. Ionizable Groups and their pKa Values
The tetrapeptide this compound has four ionizable groups. The following table summarizes the typical pKa values for these groups in a peptide context. It is important to note that these values can be influenced by the local microenvironment within the peptide.
| Ionizable Group | Amino Acid | pKa Value |
| α-amino group | Lysine (N-terminus) | ~8.0 |
| ε-amino group | Lysine (side chain) | ~10.5 |
| γ-carboxyl group | Glutamic acid (side chain) | ~4.2 |
| α-carboxyl group | Glycine (C-terminus) | ~3.3 |
1.2. Charge Calculation at Various pH Values
The net charge of the peptide at a specific pH is the sum of the charges of its individual ionizable groups. The charge of each group can be estimated based on the comparison of the pH to its pKa. If the pH is below the pKa, the group is predominantly protonated. If the pH is above the pKa, the group is predominantly deprotonated.
The following table presents the calculated net charge of this compound at several pH values.
| pH | Charge of N-terminus (+1) | Charge of Lys side chain (+1) | Charge of Glu side chain (-1) | Charge of C-terminus (-1) | Net Charge |
| 2.0 | +1 | +1 | 0 | 0 | +2 |
| 4.0 | +1 | +1 | -0.6 | -1 | +0.4 |
| 7.0 | +1 | +1 | -1 | -1 | 0 |
| 10.0 | -0.5 | +0.76 | -1 | -1 | -1.74 |
| 12.0 | -1 | -1 | -1 | -1 | -4 |
Below is a diagram illustrating the relationship between the ionization state of each group and the overall charge of the peptide.
Experimental Determination of Peptide Charge
The theoretical charge distribution can be experimentally verified using techniques such as potentiometric titration and isoelectric focusing.
2.1. Potentiometric Titration
Potentiometric titration is a classic method to determine the pKa values of ionizable groups in a molecule. By titrating the peptide with a strong acid and a strong base and monitoring the pH, a titration curve can be generated, from which the pKa values can be derived.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water to a known concentration (e.g., 1-5 mg/mL).
-
Initial Acidification: Add a small amount of a strong acid (e.g., 0.1 M HCl) to the peptide solution to lower the pH to around 1.5-2.0, ensuring all ionizable groups are fully protonated.
-
Titration with Base: Titrate the acidified peptide solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
pH Measurement: After each addition of the base, allow the solution to equilibrate and record the pH using a calibrated pH meter.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at which the net charge of the peptide is zero, which can be calculated from the pKa values.
The following diagram illustrates the general workflow for a potentiometric titration experiment.
2.2. Isoelectric Focusing (IEF)
Isoelectric focusing is an electrophoretic technique that separates molecules based on their isoelectric point (pI). In IEF, a pH gradient is established in a gel, and when an electric field is applied, the peptide will migrate to the position in the pH gradient where its net charge is zero, i.e., its pI.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound peptide in a rehydration buffer compatible with the IEF procedure.
-
Rehydration of IPG Strips: Rehydrate an immobilized pH gradient (IPG) strip with the peptide-containing rehydration buffer. The pH range of the IPG strip should be chosen to include the expected pI of the peptide.
-
Isoelectric Focusing: Place the rehydrated IPG strip into an IEF cell. Apply a voltage program that gradually increases the voltage to allow the peptide to migrate and focus at its pI.
-
Staining: After focusing, fix the peptide in the gel and visualize it using a suitable staining method (e.g., Coomassie Brilliant Blue or silver staining).
-
pI Determination: The pI of the peptide is determined by its position on the IPG strip relative to the pH gradient.
The diagram below outlines the key steps in an isoelectric focusing experiment.
By combining theoretical calculations with these experimental approaches, researchers can gain a thorough understanding of the charge characteristics of the this compound tetrapeptide, which is crucial for its effective application in scientific and pharmaceutical research.
Methodological & Application
Solid-Phase Synthesis of H-Lys-Glu-Gly-OH: An Application Note and Protocol
Abstract
This document provides a comprehensive protocol for the solid-phase synthesis of the tripeptide H-Lys-Glu-Gly-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is performed on Wang resin, which yields a C-terminal carboxylic acid upon cleavage. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage and purification. The intended audience for this guide includes researchers, scientists, and professionals in the fields of peptide chemistry and drug development.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids to form a desired peptide sequence.[1] The Fmoc/tBu strategy is widely adopted due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, which offer milder deprotection conditions compared to older Boc/Bzl methods.[1]
This protocol details the synthesis of the tripeptide this compound. The synthesis utilizes pre-loaded Fmoc-Gly-Wang resin as the solid support. Subsequent couplings are performed with Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH, where the tert-butyl (OtBu) and tert-butyloxycarbonyl (Boc) groups protect the reactive side chains of glutamic acid and lysine, respectively.[2][3] The final step involves cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail.[4][5]
Materials and Reagents
Resin and Amino Acids
| Reagent | Supplier | Catalog # |
| Fmoc-Gly-Wang Resin (0.5-0.8 mmol/g) | Major Supplier | Example: 855041 |
| Fmoc-Glu(OtBu)-OH | Major Supplier | Example: 852023 |
| Fmoc-Lys(Boc)-OH | Major Supplier | Example: 852031 |
Solvents and Reagents
| Reagent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Main solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent for washing |
| Piperidine | ACS Grade | Fmoc deprotection |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis | Activation base |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Coupling reagent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage |
| Triisopropylsilane (TIPS) | Reagent Grade | Scavenger |
| Deionized Water (H₂O) | HPLC Grade | Scavenger |
| Diethyl Ether (Cold) | Anhydrous | Peptide precipitation |
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a fume hood with appropriate personal protective equipment.
Resin Preparation
-
Resin Swelling:
-
Place 125-200 mg of Fmoc-Gly-Wang resin (corresponding to 0.1 mmol loading) into a solid-phase synthesis vessel equipped with a frit.
-
Add 5 mL of DMF to the resin.
-
Agitate the resin for 30 minutes at room temperature to ensure complete swelling.
-
Drain the DMF.
-
Peptide Chain Elongation: Synthesis Cycle
The following cycle of deprotection and coupling is repeated for each amino acid (Fmoc-Glu(OtBu)-OH and then Fmoc-Lys(Boc)-OH).
Step 1: Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 2: Amino Acid Coupling
-
In a separate vial, prepare the coupling solution:
-
Dissolve Fmoc-Amino Acid (0.4 mmol, 4 eq.) and HCTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution and mix.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
Final Fmoc Deprotection
After the final amino acid (Fmoc-Lys(Boc)-OH) has been coupled, perform the Fmoc deprotection step (Section 3.2, Step 1) one last time to expose the N-terminal amine of Lysine.
Resin Cleavage and Peptide Precipitation
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (3 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIPS . For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of H₂O, and 0.25 mL of TIPS.[5] This mixture should be prepared fresh.
-
-
Cleavage Reaction:
-
Add 5 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a new 50 mL centrifuge tube, separating it from the resin beads.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Place the tube in an ice bath or at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again. Repeat this wash step one more time.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Summary of Quantitative Data
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on resin loading |
| Coupling Reagents | ||
| Fmoc-Amino Acid | 4 equivalents | Relative to resin loading |
| HCTU | 3.9 equivalents | Relative to resin loading |
| DIPEA | 8 equivalents | Relative to resin loading |
| Deprotection Reagent | ||
| Piperidine in DMF | 20% (v/v) | |
| Cleavage Cocktail | ||
| Trifluoroacetic Acid (TFA) | 95% (v/v) | |
| Deionized Water (H₂O) | 2.5% (v/v) | Scavenger |
| Triisopropylsilane (TIPS) | 2.5% (v/v) | Scavenger |
| Reaction Times | ||
| Fmoc Deprotection | ~15-20 minutes | Total agitation time |
| Amino Acid Coupling | 45-60 minutes | |
| Cleavage | 2-3 hours |
Workflow Diagram
Caption: Solid-Phase Synthesis Workflow for this compound.
References
Application Note & Protocol: Solution-Phase Synthesis of the KEG (Lys-Glu-Gly) Tripeptide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solution-phase synthesis of the tripeptide Lys-Glu-Gly (KEG). Solution-phase peptide synthesis (SPPS) is a foundational technique that, while often replaced by solid-phase methods for longer peptides, remains highly valuable for the scalable production of short peptides.[1] This protocol details the strategic use of protecting groups, the selection of an appropriate coupling agent, and the procedures for deprotection and purification. The methodology employs a stepwise C-terminus to N-terminus approach, utilizing common protecting groups and a carbodiimide-mediated coupling reaction.[1][2] All quantitative data is summarized for clarity, and the experimental workflow is visualized to facilitate comprehension.
Introduction
Tripeptides, composed of three amino acids linked by peptide bonds, are significant molecules in biochemical research and drug development.[3] Their functions are diverse, ranging from hormonal regulation to roles as biosynthetic precursors.[3] The synthesis of a specific tripeptide sequence like Lys-Glu-Gly (KEG) requires a controlled, stepwise approach to ensure the correct formation of amide bonds and prevent unwanted side reactions.
Solution-phase synthesis offers advantages in scalability and purification of intermediates, making it a suitable method for producing large quantities of small peptides.[1] The core strategy involves three main stages:
-
Protection: The functional groups of the amino acids that are not involved in peptide bond formation are temporarily blocked by protecting groups.
-
Coupling: The carboxyl group of one amino acid is activated by a coupling reagent to react with the amino group of another, forming the peptide bond.[4]
-
Deprotection: The protecting groups are removed to yield the final peptide.[5]
This protocol will utilize N-α-tert-Butyloxycarbonyl (Boc) for temporary N-terminal protection, benzyl (Bzl) esters for the C-terminus and the side chain of glutamic acid, and a benzyloxycarbonyl (Z) group for the side chain of lysine. Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) will be used as the coupling agent to facilitate efficient peptide bond formation while minimizing racemization.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Boc-Glu(OBzl)-OH | Synthesis Grade | Standard Supplier |
| H-Gly-OBzl·TosOH | Synthesis Grade | Standard Supplier |
| Boc-Lys(Z)-OH | Synthesis Grade | Standard Supplier |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |
| N-Methylmorpholine (NMM) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
| Hydrogen (H₂) gas | High Purity | Standard Supplier |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Standard Supplier |
| Ethyl acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Hexanes | HPLC Grade | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
Experimental Protocols
This synthesis follows a stepwise elongation from the C-terminal glycine residue.
Protocol 3.1: Synthesis of Protected Dipeptide (Boc-Glu(OBzl)-Gly-OBzl)
-
Amino Acid Preparation: Dissolve H-Gly-OBzl·TosOH (1 equivalent) in anhydrous DCM. Neutralize with N-Methylmorpholine (NMM) (1.1 equivalents) at 0°C.
-
Carboxyl Group Activation: In a separate flask, dissolve Boc-Glu(OBzl)-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool the solution to 0°C.
-
Coupling Reaction: Add DCC (1.1 equivalents), dissolved in a small amount of DCM, to the Boc-Glu(OBzl)-OH solution. Stir for 15 minutes at 0°C.
-
Peptide Bond Formation: Add the activated carboxyl solution to the neutralized glycine solution. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using an Ethyl acetate/Hexanes gradient) to yield the pure protected dipeptide.
-
Protocol 3.2: N-terminal Deprotection of Dipeptide
-
Boc Removal: Dissolve the purified Boc-Glu(OBzl)-Gly-OBzl in a 1:1 mixture of TFA and DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA. Triturate the resulting oil with cold diethyl ether to precipitate the product as a TFA salt (H-Glu(OBzl)-Gly-OBzl·TFA).
Protocol 3.3: Synthesis of Protected Tripeptide (Boc-Lys(Z)-Glu(OBzl)-Gly-OBzl)
-
Dipeptide Preparation: Dissolve H-Glu(OBzl)-Gly-OBzl·TFA (1 equivalent) in anhydrous DMF and neutralize with NMM (1.1 equivalents) at 0°C.
-
Carboxyl Group Activation: In a separate flask, dissolve Boc-Lys(Z)-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DMF. Cool to 0°C.
-
Coupling Reaction: Add DCC (1.1 equivalents), dissolved in a small amount of DMF, to the Boc-Lys(Z)-OH solution and stir for 15 minutes at 0°C.
-
Peptide Bond Formation: Add the activated carboxyl solution to the neutralized dipeptide solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 3.1 to isolate the pure protected tripeptide.
Protocol 3.4: Global Deprotection to Yield KEG
-
Boc Group Removal: First, remove the N-terminal Boc group from the protected tripeptide using the procedure in Protocol 3.2.
-
Hydrogenolysis: Dissolve the resulting TFA salt of the tripeptide in methanol or acetic acid.
-
Catalytic Hydrogenation: Add 10% Pd/C catalyst (approx. 10% by weight of the peptide).
-
Reaction: Stir the suspension under a hydrogen gas atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by HPLC or mass spectrometry). This step removes the benzyl (Bzl) and benzyloxycarbonyl (Z) protecting groups.
-
Isolation: Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude KEG tripeptide.
Protocol 3.5: Purification and Characterization
-
Purification: Purify the crude KEG tripeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and analytical HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Results and Data
The successful synthesis of the KEG tripeptide is confirmed by mass spectrometry and HPLC analysis. The following table summarizes the expected quantitative data for the final product.
| Parameter | Theoretical Value | Observed Value (Example) | Method |
| Molecular Formula | C₁₃H₂₄N₄O₆ | - | - |
| Molecular Weight | 332.35 g/mol | - | - |
| Monoisotopic Mass | 332.170 Da | - | - |
| Mass (M+H)⁺ | 333.177 Da | 333.178 Da | ESI-MS |
| Yield (Overall) | - | 45-60% | Gravimetric |
| Purity | >95% | >98% | Analytical RP-HPLC (214 nm) |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the solution-phase synthesis of the KEG tripeptide, from protected amino acids to the final purified product.
Caption: Workflow for the solution-phase synthesis of the KEG tripeptide.
Logical Structure of KEG Tripeptide
This diagram shows the sequence and connectivity of the amino acid residues in the final KEG tripeptide.
Caption: Logical representation of the KEG (Lys-Glu-Gly) amino acid sequence.
Conclusion
The protocol described provides a reliable and scalable method for the solution-phase synthesis of the KEG tripeptide. By carefully selecting orthogonal protecting groups and employing an efficient coupling strategy, the target peptide can be obtained in good yield and high purity.[1][2] The detailed steps for synthesis, deprotection, and purification, along with the visual workflow, serve as a comprehensive guide for researchers in peptide chemistry and drug development. Final characterization by mass spectrometry and HPLC is essential to confirm the identity and purity of the synthesized peptide.
References
Application Note: Purification of Synthetic H-Lys-Glu-Gly-OH by Reverse-Phase HPLC
Abstract
This application note details a general protocol for the purification of the synthetic tripeptide H-Lys-Glu-Gly-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology provides a robust starting point for researchers, scientists, and drug development professionals to obtain high-purity peptide for subsequent applications. The protocol outlines the necessary materials, instrumentation, and a step-by-step procedure for purification and analysis.
Introduction
Synthetic peptides are crucial tools in a wide range of research and development applications, from basic biological studies to therapeutic drug discovery. The tripeptide this compound is a short peptide composed of lysine, glutamic acid, and glycine. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from cleavage and deprotection steps.[1] The removal of these impurities is essential to ensure the accuracy and reproducibility of downstream experiments.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[1][2] This method separates peptides based on their hydrophobicity, allowing for high-resolution separation of the target peptide from closely related impurities.[3][4] This application note provides a generalized protocol that can be optimized for the specific purification of this compound.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Materials and Instrumentation
| Reagents | Equipment |
| Crude this compound | Preparative HPLC system with a gradient pump and UV detector |
| HPLC-grade water | Analytical HPLC system |
| HPLC-grade acetonitrile (ACN) | Mass spectrometer (optional) |
| Trifluoroacetic acid (TFA) | C18 reverse-phase preparative HPLC column (e.g., 10 µm, 250 x 21.2 mm) |
| C18 reverse-phase analytical HPLC column (e.g., 5 µm, 250 x 4.6 mm) | |
| Syringe filters (0.22 µm) | |
| Lyophilizer (freeze-dryer) |
Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[5][6]
Preparative HPLC Purification
-
Column: C18 reverse-phase preparative column.
-
Flow Rate: Typically 10-20 mL/min for a preparative column.
-
Detection: UV at 210-220 nm.[1]
-
Gradient: A shallow gradient is often effective for purifying peptides. A starting point could be a linear gradient of 5% to 45% Mobile Phase B over 40 minutes. This will need to be optimized based on the retention time of the peptide.
-
Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes.[6]
-
Inject the filtered crude peptide solution onto the column.
-
Run the gradient and collect fractions corresponding to the major peak.
Analysis of Fractions
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Column: C18 reverse-phase analytical column.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Gradient: A faster gradient can be used for analysis, for example, 5% to 95% Mobile Phase B over 20 minutes.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
Lyophilization
-
Freeze the pooled pure fractions.
-
Lyophilize the frozen fractions to remove the solvents and obtain the purified peptide as a white, fluffy powder.
Expected Results
The purification of this compound by RP-HPLC is expected to yield a product with high purity. The retention time of the peptide will depend on the specific HPLC conditions and column used. Due to the presence of both a basic (Lys) and an acidic (Glu) residue, the peptide's overall charge and hydrophobicity will be pH-dependent. The use of TFA in the mobile phase helps to protonate the acidic residues and improve peak shape.[7]
Table 1: Example HPLC Parameters for Purification and Analysis
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min | 1 mL/min |
| Gradient | 5-45% B over 40 min | 5-95% B over 20 min |
| Detection | 220 nm | 220 nm |
| Injection Volume | Dependent on concentration and column capacity | 10-20 µL |
Table 2: Example Purification Data Summary
| Sample | Purity before Purification (%) | Purity after Purification (%) | Recovery Yield (%) |
| This compound | ~60-70% (typical crude) | >98% | 60-80% (typical) |
Troubleshooting
-
Poor Resolution: Optimize the gradient by making it shallower around the elution time of the target peptide. Trying a different column chemistry (e.g., C8 or Phenyl) may also improve selectivity.[4]
-
Broad Peaks: Ensure proper mobile phase preparation and degassing. The addition of an ion-pairing agent like TFA is crucial for good peak shape.[7]
-
Low Recovery: Peptides can sometimes adsorb to surfaces. Using low-adsorption vials and minimizing transfer steps can help. Ensure the peptide is fully dissolved before injection.
Conclusion
The protocol described provides a solid foundation for the successful purification of the synthetic tripeptide this compound by reverse-phase HPLC. Optimization of the gradient and careful fraction analysis are key to achieving high purity and yield. The purified peptide can then be used with confidence in various research and drug development applications.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. hplc.eu [hplc.eu]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of H-Lys-Glu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Lys-Glu-Gly-OH is a short-chain peptide of interest in various fields of biomedical research. Accurate and sensitive quantification and characterization of this peptide are crucial for understanding its biological role and for its potential application in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical platform for the detailed analysis of such peptides. This document provides a comprehensive guide, including detailed protocols and application notes, for the mass spectrometry analysis of this compound.
Physicochemical Properties and Theoretical Mass Data
A thorough understanding of the physicochemical properties of this compound is fundamental for developing an effective mass spectrometry-based analytical method. The key theoretical mass data for this tripeptide are summarized below.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₄O₆ |
| Average Molecular Weight | 332.35 g/mol |
| Monoisotopic Mass | 332.1699 Da |
| Precursor Ion ([M+H]⁺) m/z | 333.1772 |
| Precursor Ion ([M+Na]⁺) m/z | 355.1591 |
| Precursor Ion ([M+K]⁺) m/z | 371.1331 |
Theoretical Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the peptide by fragmenting the precursor ion. The resulting fragment ions, primarily b- and y-type ions, are characteristic of the peptide's amino acid sequence. The theoretical m/z values for the major fragment ions of this compound are presented in Table 2.
Table 2: Theoretical m/z Values of b and y Fragment Ions for this compound
| Fragment Ion | Sequence | Theoretical m/z |
| b₁ | Lys | 129.1022 |
| b₂ | Lys-Glu | 258.1448 |
| y₁ | Gly | 76.0393 |
| y₂ | Glu-Gly | 205.0819 |
Experimental Protocols
This section outlines a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Proper sample preparation is critical to ensure high-quality and reproducible results.
-
Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 98% Solvent A, 2% Solvent B) to create a calibration curve.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, serum), perform a protein precipitation step. Add three volumes of ice-cold acetonitrile to one volume of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following LC conditions are a starting point and may require optimization based on the specific instrument and column used.
Table 3: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 50% B over 5 minutes, then a wash and re-equilibration step |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
The following MS parameters are suitable for a triple quadrupole or a high-resolution mass spectrometer.
Table 4: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode (Full Scan) | m/z 100-500 |
| Scan Mode (Tandem MS) | Product Ion Scan of m/z 333.18 |
| Collision Energy | Optimize for key fragment ions (e.g., 10-20 eV) |
Data Analysis and Visualization
Quantitative Analysis
For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. The precursor ion and the most intense, stable fragment ions are selected for monitoring.
Table 5: Suggested MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity |
| 333.18 | 129.10 | b₁ |
| 333.18 | 205.08 | y₂ |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the mass spectrometry analysis of this compound.
Conclusion
The protocols and data presented in this application note provide a robust framework for the sensitive and specific analysis of the tripeptide this compound using LC-MS/MS. The detailed experimental conditions and theoretical data will aid researchers in developing and validating their own analytical methods for the quantification and characterization of this peptide in various sample types. Adherence to good laboratory practices and method optimization will ensure high-quality, reliable results.
Application Notes: H-Lys-Glu-Gly-OH in Cell Culture Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
H-Lys-Glu-Gly-OH, also known as Lysyl-glutamyl-glycine, is a tetrapeptide with the sequence Lys-Glu-Gly.[1] While extensive research on the specific biological activities of this tetrapeptide is not yet available, its constituent amino acids suggest potential applications in cell culture-based research. Lysine is a basic amino acid, while glutamic acid is acidic, conferring a charge to the peptide that may facilitate interactions with cellular components.[2][3] Glycine provides flexibility to the peptide backbone.[3]
Based on the known roles of similar bioactive peptides, a hypothetical application for this compound is in the investigation of cellular processes such as inflammation and cell signaling. Some bioactive peptides have been shown to exhibit anti-inflammatory and anti-diabetic properties by modulating signaling pathways like NF-κB and MAPK, or by inhibiting enzymes such as DPP-IV.[4] These application notes provide a framework for exploring the potential effects of this compound in cell culture models.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C13H24N4O6 |
| Molecular Weight | 332.35 g/mol |
| IUPAC Name | (4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
| Amino Acid Sequence | Lys-Glu-Gly |
Hypothetical Application: Investigation of Anti-Inflammatory Effects
This application note describes a hypothetical use of this compound in studying its potential anti-inflammatory effects on a macrophage cell line stimulated with lipopolysaccharide (LPS).
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory potential of this compound.
Caption: General workflow for investigating the anti-inflammatory effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 10 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Cell Line: Use a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for viability and nitric oxide assays, or in 24-well plates at 2 x 10^5 cells/well for cytokine analysis. Allow cells to adhere overnight.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed effects are due to the peptide's bioactivity or cytotoxicity.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the peptide (e.g., 0, 1, 10, 100 µM).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
| Treatment | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | 0 | 1.25 | 100 |
| This compound | 1 | 1.23 | 98.4 |
| This compound | 10 | 1.21 | 96.8 |
| This compound | 100 | 1.18 | 94.4 |
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A and 50 µL of Griess reagent B to the supernatant.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the NO concentration using a sodium nitrite standard curve.
| Treatment | LPS (1 µg/mL) | This compound (µM) | NO Concentration (µM) |
| Control | - | 0 | 2.5 |
| LPS | + | 0 | 25.8 |
| LPS + Peptide | + | 10 | 18.2 |
| LPS + Peptide | + | 100 | 12.5 |
Hypothetical Signaling Pathway
Based on the activities of other bioactive peptides, this compound could potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Summary
The tetrapeptide this compound presents an interesting candidate for cell-based research, particularly in the fields of inflammation and cell signaling. The provided protocols offer a starting point for investigating its potential biological activities. It is important to note that the proposed anti-inflammatory effects and the depicted signaling pathway are hypothetical and require experimental validation. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and experimental questions.
References
Application Notes and Protocols for Assessing the Biological Activity of KEG Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for assessing the biological activity of a novel peptide, designated as KEG peptide. These guidelines are intended for researchers in academia and industry who are engaged in the early-stage evaluation of new therapeutic peptides. The described experimental procedures will enable the characterization of the peptide's effects on cell viability, its potential to induce programmed cell death (apoptosis), and its influence on key cellular signaling pathways.
For the purpose of these application notes, it is assumed that the KEG peptide is being investigated for its potential as an anti-cancer agent. The protocols are therefore focused on assays using cancer cell lines. However, these methods can be adapted for other cell types and research questions.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in a structured format to allow for clear interpretation and comparison across different experimental conditions.
Table 1: Effect of KEG Peptide on Cell Viability
| KEG Peptide Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Apoptosis Analysis by Flow Cytometry
| KEG Peptide Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Table 3: Quantification of Protein Expression from Western Blot
| Target Protein | KEG Peptide Concentration (µM) | Relative Band Intensity (normalized to loading control) | Fold Change vs. Control |
| p-ERK | 0 (Control) | 1.0 | |
| 25 | |||
| 50 | |||
| Total ERK | 0 (Control) | 1.0 | |
| 25 | |||
| 50 | |||
| β-Actin | 0 (Control) | 1.0 | |
| 25 | |||
| 50 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effect of the KEG peptide on a cancer cell line. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to measure cell viability.[1][2]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well culture plates
-
KEG peptide stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the KEG peptide in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the peptide's solvent).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared peptide dilutions or control medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following incubation, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol is for differentiating between live, apoptotic, and necrotic cells after treatment with the KEG peptide, using flow cytometry.[3][4][5]
Materials:
-
Cells treated with KEG peptide as described above (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in 6-well plates with the desired concentrations of KEG peptide for the determined time.
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression or activation (e.g., phosphorylation) of specific proteins in a signaling pathway (e.g., MAPK/ERK pathway) following treatment with the KEG peptide.
Materials:
-
Cells treated with KEG peptide in 6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus (electrophoresis and transfer systems)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-Total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After peptide treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin).
-
Visualizations
Caption: Experimental workflow for assessing the biological activity of KEG peptide.
Caption: Hypothetical MAPK/ERK signaling pathway modulated by KEG peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Lys-Glu-Gly-OH in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tetrapeptide H-Lys-Glu-Gly-OH as a substrate in enzymatic assays. Due to the limited availability of specific published data for this particular substrate, this document presents a representative protocol for a generic carboxypeptidase, which is a plausible enzyme class for cleaving the C-terminal glycine. The provided data and pathways are illustrative to guide assay development and data interpretation.
Introduction to this compound as an Enzyme Substrate
The tetrapeptide this compound consists of four amino acid residues: Lysine (Lys), Glutamic acid (Glu), and Glycine (Gly), with a free C-terminus at the glycine residue. This structure makes it a potential substrate for various peptidases, particularly exopeptidases that cleave amino acids from the end of a peptide chain. The presence of a C-terminal glycine suggests that it could be a substrate for carboxypeptidases that recognize and cleave small, neutral amino acids from the C-terminus of peptides and proteins.
The study of the enzymatic cleavage of this compound can be valuable in several research and drug development contexts:
-
Enzyme Characterization: It can be used to determine the substrate specificity and kinetic parameters of novel or known peptidases.
-
Inhibitor Screening: This tetrapeptide can serve as a substrate in high-throughput screening assays to identify and characterize inhibitors of specific peptidases.
-
Understanding Biological Pathways: The cleavage of such tetrapeptide sequences from larger proteins can be a crucial step in various biological processes, including protein maturation, signaling, and degradation.
Potential Enzymatic Activities
Based on the structure of this compound, several classes of enzymes could potentially use it as a substrate:
-
Carboxypeptidases: These enzymes cleave the peptide bond of the C-terminal amino acid. Carboxypeptidase A-like enzymes, which prefer small neutral C-terminal residues, are potential candidates.
-
Aminopeptidases: These enzymes cleave the N-terminal amino acid. While possible, the primary interest in this substrate is often for carboxypeptidase activity.
-
Dipeptidyl Peptidases: These enzymes cleave dipeptides from the N- or C-terminus.
Representative Enzymatic Assay Protocol: Carboxypeptidase Activity
This section details a representative protocol for measuring the activity of a generic carboxypeptidase using this compound as a substrate. The method is based on the quantification of the released C-terminal glycine using a ninhydrin-based colorimetric assay.
Principle:
The carboxypeptidase cleaves the peptide bond between Glutamic acid and Glycine, releasing free Glycine. The amount of released Glycine is quantified by its reaction with ninhydrin, which produces a deep purple color (Ruhemann's purple) that can be measured spectrophotometrically at 570 nm. The rate of color formation is directly proportional to the enzyme activity.
Reagents and Materials:
-
This compound substrate stock solution (10 mM in deionized water)
-
Carboxypeptidase enzyme solution (concentration to be determined empirically)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Ninhydrin Reagent: Prepare by dissolving 0.8 g of ninhydrin and 0.12 g of hydrindantin in 30 mL of dimethyl sulfoxide, then adding 10 mL of 4 M lithium acetate buffer (pH 5.2).
-
Stopping Solution: 50% (v/v) ethanol in water
-
Glycine standard solution (for calibration curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator or water bath set to 37°C
Experimental Protocol:
-
Prepare Glycine Standard Curve:
-
Prepare a series of glycine standards in the assay buffer (e.g., 0, 10, 25, 50, 100, 200 µM).
-
To 50 µL of each standard in a microplate well, add 100 µL of the ninhydrin reagent.
-
Incubate the plate at 95°C for 15 minutes.
-
Cool the plate to room temperature and add 100 µL of the stopping solution to each well.
-
Measure the absorbance at 570 nm.
-
Plot the absorbance versus the glycine concentration to generate a standard curve.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 40 µL of assay buffer to each well.
-
Add 10 µL of the this compound substrate stock solution to each well for a final concentration of 1 mM (or desired concentration for kinetic studies).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well. For the blank, add 10 µL of assay buffer instead of the enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Quantification of Released Glycine:
-
Stop the enzymatic reaction by adding 100 µL of the ninhydrin reagent to each well.
-
Incubate the plate at 95°C for 15 minutes.
-
Cool the plate to room temperature and add 100 µL of the stopping solution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the glycine standard curve to determine the concentration of glycine released in each sample.
-
Calculate the enzyme activity as µmoles of glycine released per minute per mg of enzyme.
-
Quantitative Data Presentation
The following table presents hypothetical, yet realistic, kinetic parameters for the hydrolysis of this compound by a putative "Carboxypeptidase X". This data is for illustrative purposes to demonstrate how results from such an assay would be presented. Actual values must be determined experimentally.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Carboxypeptidase X | 150 | 25 | 12.5 | 8.3 x 104 |
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per second.
-
kcat/Km (Catalytic efficiency): A measure of how efficiently an enzyme converts a substrate to a product.
Visualizations
Experimental Workflow
Application Notes and Protocols for Incorporating H-Lys-Glu-Gly-OH into Larger Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the tripeptide H-Lys-Glu-Gly-OH into larger peptide structures using solid-phase peptide synthesis (SPPS). Methodologies for both sequential amino acid coupling and fragment condensation are presented, along with purification and characterization techniques.
Introduction
The Lys-Glu-Gly (KEG) sequence is a tripeptide motif that can be of interest in the design of novel peptides for various research and therapeutic applications. Its incorporation into larger peptide chains allows for the introduction of specific physicochemical properties, such as charge and hydrophilicity, which can influence the structure, function, and bioavailability of the resulting peptide. These protocols outline the chemical strategies for efficiently synthesizing peptides containing the this compound motif.
Protecting Group Strategy
A critical aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions. For the incorporation of the Lys-Glu-Gly sequence, a robust protecting group strategy is essential. The most common and effective approach for Fmoc-based solid-phase peptide synthesis is the use of acid-labile side-chain protecting groups.
| Amino Acid | α-Amino Group Protection | Side-Chain Protection |
| Lysine (Lys) | Fmoc | Boc (tert-butyloxycarbonyl) |
| Glutamic Acid (Glu) | Fmoc | OtBu (tert-butyl ester) |
| Glycine (Gly) | Fmoc | None |
This orthogonal protection scheme ensures that the side-chain protecting groups remain intact during the piperidine-mediated removal of the Fmoc group from the α-amino group in each cycle of the synthesis. The Boc and OtBu groups are then removed simultaneously during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).
Experimental Protocols
Two primary strategies for incorporating the this compound motif are detailed below: sequential coupling of individual amino acids and fragment condensation of a pre-synthesized tripeptide.
Protocol 1: Sequential Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Lys-Glu-Gly Sequence
This protocol describes the step-by-step synthesis of a target peptide with an embedded Lys-Glu-Gly sequence using standard Fmoc/tBu chemistry on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Other required Fmoc-amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Glycine):
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Sequential Coupling Cycles:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the target sequence, including Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Expected Yield and Purity: The overall yield and purity of the synthesized peptide are sequence-dependent. However, with optimized coupling times and efficient washing, crude purities of over 70% can be expected, with final purities after HPLC purification exceeding 95%.
| Step | Parameter | Typical Value |
| Coupling Efficiency | Per step | >99% |
| Overall Crude Yield | Dependent on peptide length | 50-80% |
| Final Purity (Post-HPLC) | >95% |
Protocol 2: Fragment Condensation of H-Lys(Boc)-Glu(OtBu)-Gly-OH
This protocol involves the synthesis of the protected tripeptide fragment, Fmoc-Lys(Boc)-Glu(OtBu)-Gly-OH, followed by its condensation onto a resin-bound peptide. This approach can be advantageous for long peptides or sequences prone to aggregation during stepwise synthesis.
Part A: Synthesis of the Protected Tripeptide Fragment
The protected tripeptide Fmoc-Lys(Boc)-Glu(OtBu)-Gly-OH can be synthesized in solution or on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) and then cleaved to yield the protected fragment.
Part B: Fragment Condensation on Solid Phase
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
Fmoc-Lys(Boc)-Glu(OtBu)-Gly-OH (pre-synthesized)
-
Coupling reagents: HBTU/HOBt or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activator base: DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has a deprotected N-terminal amino group.
-
Fragment Activation:
-
Dissolve Fmoc-Lys(Boc)-Glu(OtBu)-Gly-OH (1.5 eq.) in DMF.
-
Add HATU (1.45 eq.) and DIPEA (3 eq.).
-
Allow the activation to proceed for 5-10 minutes.
-
-
Fragment Coupling:
-
Add the activated tripeptide solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 4-24 hours. The extended coupling time is often necessary for larger fragments.
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
-
Subsequent Synthesis: After successful fragment condensation, continue with the synthesis of the remaining peptide sequence using the sequential coupling protocol described in 3.1.
-
Cleavage, Purification, and Characterization: Follow steps 6-8 from Protocol 3.1.
Expected Yield and Purity: Fragment condensation can sometimes result in lower coupling yields compared to single amino acid couplings. Optimization of coupling reagents and reaction times is crucial.
| Step | Parameter | Typical Value |
| Fragment Coupling Efficiency | 50-90% | |
| Overall Crude Yield | Dependent on peptide length | 30-70% |
| Final Purity (Post-HPLC) | >95% |
Purification and Characterization
4.1. HPLC Purification: Crude peptides are typically purified by RP-HPLC using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.
4.2. Mass Spectrometry Characterization: The molecular weight of the purified peptide should be confirmed by mass spectrometry. ESI-MS is suitable for routine analysis, while MALDI-TOF can also be used. The observed mass should correspond to the calculated theoretical mass of the target peptide.
Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating the this compound motif.
Application Notes & Protocols for the Experimental Use of H-Lys-Glu-Gly-OH in Drug Delivery Research
Introduction
The tripeptide H-Lys-Glu-Gly-OH is a short peptide sequence with potential applications in the field of drug delivery. Comprising L-lysine, L-glutamic acid, and glycine, this peptide possesses a unique combination of a positively charged amino acid (lysine), a negatively charged amino acid (glutamic acid), and a flexible linker (glycine).[1] This structure suggests its utility as a component of sophisticated drug delivery systems, potentially acting as a cell-penetrating peptide (CPP) or a targeting ligand. Peptides are increasingly investigated as drug carriers due to their biocompatibility, biodegradability, and the ability to be synthesized with a high degree of control over their molecular weight and structure.[2][3]
These application notes provide an overview of the potential uses of this compound in drug delivery research and detailed protocols for its experimental application.
Potential Applications
The amphipathic nature of this compound, with both a cationic (lysine) and an anionic (glutamic acid) residue, suggests several potential applications in drug delivery:
-
Cell-Penetrating Peptide (CPP): The positively charged lysine residue can facilitate interaction with the negatively charged cell membrane, potentially enabling the peptide and its conjugated cargo to enter cells.[4] CPPs are a well-established class of peptides for intracellular drug delivery.[4][5]
-
pH-Responsive Drug Delivery: The glutamic acid residue, with its carboxyl side chain, can be protonated at acidic pH. This change in charge can be exploited to trigger the release of a conjugated drug in the acidic microenvironment of tumors or within endosomes.
-
Targeting Ligand: While this compound itself is not a known targeting ligand for a specific receptor, it can be used as a building block in larger peptide constructs that include targeting moieties.[2]
-
Solubilizing Agent: The hydrophilic nature of the peptide may enhance the solubility of hydrophobic drugs, improving their bioavailability.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from experiments utilizing this compound for drug delivery.
Table 1: Drug Loading and Encapsulation Efficiency of this compound Conjugated Nanoparticles
| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin-KEG-Liposome | Doxorubicin | 5.2 ± 0.4 | 92.5 ± 3.1 |
| Paclitaxel-KEG-PLGA NP | Paclitaxel | 8.7 ± 0.6 | 85.1 ± 4.5 |
| siRNA-KEG-Complex | siRNA | 15.3 ± 1.2 | 98.2 ± 1.5 |
KEG represents the this compound peptide. Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Cytotoxicity of this compound Drug Conjugates
| Cell Line | Treatment | IC50 (µM) |
| HeLa | Free Doxorubicin | 0.5 ± 0.1 |
| Doxorubicin-KEG | 0.8 ± 0.2 | |
| MCF-7 | Free Paclitaxel | 0.02 ± 0.005 |
| Paclitaxel-KEG | 0.05 ± 0.008 |
IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Synthesis of H-Lys(Boc)-Glu(OtBu)-Gly-OH
This protocol describes the solid-phase synthesis of the protected tripeptide using Fmoc chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF, DCM, and then DMF again.
-
Coupling of Fmoc-Glu(OtBu)-OH: Dissolve Fmoc-Glu(OtBu)-OH, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Wash the resin as in step 2.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the glutamic acid residue.
-
Coupling of Fmoc-Lys(Boc)-OH: Dissolve Fmoc-Lys(Boc)-OH, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Wash the resin as in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and OtBu).
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of Doxorubicin to this compound
This protocol describes the conjugation of the anticancer drug doxorubicin to the N-terminus of the peptide.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Activation of Doxorubicin: Dissolve doxorubicin in DMSO. Add EDC and NHS to activate the carboxyl group of doxorubicin. Stir the reaction for 4 hours at room temperature.
-
Conjugation Reaction: Dissolve this compound in DMSO and add it to the activated doxorubicin solution. Stir the reaction overnight at room temperature in the dark.
-
Purification: Purify the Doxorubicin-KEG conjugate by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Characterization: Characterize the conjugate using UV-Vis spectroscopy, fluorescence spectroscopy, and HPLC.
Protocol 3: In Vitro Cell Viability Assay
This protocol details the evaluation of the cytotoxicity of the drug-peptide conjugate using the MTT assay.
Materials:
-
HeLa or other cancer cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin-KEG conjugate
-
Free Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of free doxorubicin, the Doxorubicin-KEG conjugate, and the this compound peptide alone as a control. Incubate for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Experimental workflow for the synthesis, in vitro, and in vivo evaluation of a this compound drug delivery system.
Caption: Proposed mechanism of cellular uptake and drug release for a this compound (KEG) based drug conjugate.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives [mdpi.com]
- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 5. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating H-Lys-Glu-Gly-OH to Carrier Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of small peptides, such as H-Lys-Glu-Gly-OH, to larger carrier molecules is a critical technique in various fields of biomedical research and drug development. This process is essential for enhancing the immunogenicity of synthetic peptides to generate antibodies, enabling targeted drug delivery, and facilitating the study of peptide-protein interactions. The tripeptide this compound possesses several reactive functional groups that can be targeted for conjugation, including the α-amino group at the N-terminus, the ε-amino group of the lysine residue, and the carboxylic acid groups of the glutamic acid and the C-terminus.
This document provides detailed application notes and experimental protocols for three widely used methods for conjugating this compound to carrier molecules: Carbodiimide (EDC/NHS) Chemistry, Glutaraldehyde Crosslinking, and Maleimide-Thiol Chemistry.
Reactive Groups of this compound
The primary functional groups on the this compound peptide available for conjugation are:
-
Primary Amines: The N-terminal α-amino group and the ε-amino group of the Lysine side chain.
-
Carboxylic Acids: The C-terminal carboxyl group and the side-chain carboxyl group of Glutamic Acid.
The choice of conjugation chemistry will depend on the desired orientation of the peptide on the carrier and the available functional groups on the carrier molecule.
Common Carrier Molecules
Commonly used carrier proteins for peptide conjugation include:
-
Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein.
-
Bovine Serum Albumin (BSA): A smaller, more soluble, and cost-effective carrier protein.
-
Ovalbumin (OVA): Often used as an alternative carrier to BSA.
Conjugation Methods: Protocols and Experimental Workflows
Carbodiimide (EDC/NHS) Chemistry
This method facilitates the formation of a stable amide bond between a carboxyl group on the peptide (e.g., C-terminus or Glutamic acid side chain) and a primary amine on the carrier protein (e.g., Lysine residues). N-hydroxysuccinimide (NHS) is often used in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to create a more stable amine-reactive intermediate, increasing the efficiency of the reaction.
This two-step protocol minimizes the risk of peptide-peptide and carrier-carrier crosslinking.
Materials:
-
This compound peptide
-
Carrier protein (e.g., KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Stir plate and stir bars
Procedure:
Step 1: Activation of Peptide Carboxyl Groups
-
Dissolve this compound in Activation Buffer at a concentration of 1-5 mg/mL.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of EDC and NHS to the peptide solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to Carrier Protein
-
Dissolve the carrier protein in Coupling Buffer at a concentration of 5-10 mg/mL.
-
Immediately add the activated peptide solution to the carrier protein solution. A typical molar ratio is 20-50 fold molar excess of peptide to carrier protein.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
Step 3: Quenching and Purification
-
To quench the reaction and block any remaining active NHS-esters, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate from excess peptide and crosslinking reagents using a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
Step 4: Analysis
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Analyze the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or amino acid analysis.
Troubleshooting & Optimization
troubleshooting low purity in H-Lys-Glu-Gly-OH purification
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low purity issues during the purification of the tripeptide H-Lys-Glu-Gly-OH.
Troubleshooting Guide
Low purity of the target peptide this compound after synthesis and initial purification attempts can be attributed to several factors, from side reactions during synthesis to suboptimal purification protocols. This guide provides a systematic approach to identifying and resolving these issues.
Question: My final product purity is below 95% after RP-HPLC. What are the common causes and how can I improve it?
Answer:
Low purity in the final product can stem from various sources. The primary suspects are impurities generated during solid-phase peptide synthesis (SPPS) and an unoptimized purification strategy.
Common Impurities from Solid-Phase Peptide Synthesis (SPPS):
After cleavage from the resin, the crude peptide mixture contains the desired this compound along with various impurities.[1] These can include:
-
Deletion Peptides: Sequences missing one or more amino acids due to incomplete coupling reactions.
-
Truncated Peptides: Shorter peptide chains resulting from incomplete synthesis.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on the side chains of Lysine or Glutamic acid.
-
Side-Reaction Products: Unwanted modifications to the peptide sequence. For this compound, two common side reactions are:
-
Diketopiperazine formation: The C-terminal glycine can be susceptible to this, especially when anchored to the resin, leading to cleavage of the dipeptide from the resin.
-
Aspartimide formation: The glutamic acid residue can undergo cyclization, particularly in the presence of base, leading to the formation of aspartimide-related impurities.
-
-
Reagent Adducts: Modifications of the peptide by reagents used during synthesis and cleavage, such as scavengers.
Troubleshooting Workflow for Low Purity:
The following diagram outlines a logical workflow for troubleshooting low purity issues.
References
preventing aggregation of H-Lys-Glu-Gly-OH in solution
Welcome to the technical support center for H-Lys-Glu-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and troubleshooting aggregation issues with this tripeptide in solution.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the handling and formulation of this compound.
Question: My this compound solution has become cloudy, or I see visible precipitate. What is happening?
Answer: You are likely observing aggregation or precipitation of the peptide. This phenomenon is common for peptides and is heavily influenced by the solution's physicochemical properties. The primary cause for this compound aggregation is often related to its isoelectric point (pI). At the pI, the peptide has a net neutral charge, which minimizes electrostatic repulsion between peptide molecules, leading to reduced solubility and an increased tendency to aggregate.[1][2]
Question: What is the isoelectric point (pI) of this compound and why is it critical?
Answer: The tripeptide this compound has a calculated net charge of approximately zero at physiological pH (~7.0). This is because it contains two positively charged groups (the N-terminal amine and the lysine side chain) and two negatively charged groups (the glutamic acid side chain and the C-terminal carboxyl group). A peptide's solubility is typically at its minimum at its isoelectric point.[3] Therefore, preparing solutions of this compound in neutral water or standard phosphate-buffered saline (PBS) at pH 7.4 can easily lead to aggregation.
FAQs: Preventing Aggregation
Question: How can I prevent the aggregation of this compound?
Answer: The most effective strategy is to adjust the pH of the solution to move it away from the peptide's isoelectric point (pI).[4][5][6] This ensures the peptide molecules carry a net positive or negative charge, promoting electrostatic repulsion and enhancing solubility.
-
To induce a net positive charge: Dissolve the peptide in an acidic buffer or add a small amount of a weak acid (e.g., 10% acetic acid). A pH of 2-4 is often effective.[7][8]
-
To induce a net negative charge: Dissolve the peptide in a basic buffer or add a small amount of a weak base (e.g., 0.1% aqueous ammonia or ammonium bicarbonate).[9] A pH of 9-11 is a reasonable target.
The logical workflow for troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for this compound aggregation.
Question: My experimental conditions are fixed at a neutral pH. What are my other options?
Answer: If altering the pH is not possible, consider the following strategies:
-
Lower the Peptide Concentration: Aggregation is a concentration-dependent process.[1][2] Reducing the stock concentration may be sufficient to keep the peptide soluble.
-
Modify Ionic Strength: The effect of salt concentration can be complex. Sometimes, increasing the ionic strength can enhance solubility by shielding charges, but at very high concentrations, it can lead to "salting out" and cause precipitation.[1][10] It is recommended to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.
-
Use Stabilizing Excipients: These additives can prevent aggregation through various mechanisms.[11]
-
Sugars/Polyols (e.g., Sucrose, Trehalose, Glycerol): These agents are preferentially excluded from the peptide surface, which thermodynamically stabilizes the peptide's native, soluble state.[12]
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): These can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation and stabilize hydrophobic patches.[1][12]
-
-
Control Temperature: Temperature can influence both solubility and the rate of aggregation. While gentle warming can sometimes help dissolve a peptide, prolonged incubation at elevated temperatures can accelerate aggregation, especially for amyloid-like structures.[6][13] Storing peptide solutions at 4°C or frozen at -20°C or -80°C is generally recommended.[9]
Quantitative Data Summary
| Parameter | Condition | Expected Effect on Aggregation | Rationale |
| pH | pH ≈ 7.0 (at pI) | High Aggregation | Net charge is near zero, minimizing electrostatic repulsion.[2] |
| pH < 4.0 | Low Aggregation | Peptide has a net positive charge, increasing repulsion. | |
| pH > 9.0 | Low Aggregation | Peptide has a net negative charge, increasing repulsion. | |
| Peptide Conc. | High (>5 mg/mL) | Increased Aggregation | Higher probability of intermolecular interactions.[1] |
| Low (<1 mg/mL) | Decreased Aggregation | Lower probability of intermolecular interactions. | |
| Ionic Strength | Low (e.g., DI Water) | Variable | May be low if electrostatic repulsion is sufficient. |
| Moderate (150 mM NaCl) | Potential for increased aggregation | Salt ions shield peptide charges, potentially reducing repulsion.[10] | |
| High (>1 M NaCl) | High Aggregation | "Salting out" effect can reduce solubility. | |
| Temperature | 4°C | Low Aggregation Rate | Reduced molecular motion slows down aggregation kinetics. |
| 37°C | Increased Aggregation Rate | Increased molecular motion can accelerate the formation of aggregates.[6] |
Experimental Protocols
To quantitatively assess peptide aggregation, the following standard methodologies can be employed.
Caption: General experimental workflow for assessing peptide aggregation.
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Sizing
-
Objective: To measure the hydrodynamic radius of particles in solution and detect the presence of soluble oligomers and larger aggregates.
-
Materials: DLS instrument, low-volume quartz cuvettes, 0.22 µm syringe filters.
-
Method:
-
Prepare peptide samples at the desired concentration and in the appropriate buffer.
-
Filter each sample through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and extraneous particles.
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the target temperature (e.g., 25°C).
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, run duration).
-
Initiate data acquisition. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software's autocorrelation function will be used to calculate the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI).
-
Interpretation: A monomodal peak at a small diameter (~1-5 nm) with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. The appearance of larger peaks or a high PDI indicates the presence of aggregates.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
-
Objective: To detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.
-
Materials: Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm), black 96-well plates, Thioflavin T stock solution (e.g., 1 mM in water), glycine-NaOH buffer (50 mM, pH 8.5).
-
Method:
-
Incubate peptide samples under conditions expected to induce aggregation (e.g., neutral pH, 37°C with agitation). Include a non-aggregated control sample.
-
Prepare a ThT working solution by diluting the stock solution into glycine-NaOH buffer to a final concentration of 10-20 µM.
-
In the 96-well plate, add 10-20 µL of each peptide sample to separate wells.
-
Add 180-190 µL of the ThT working solution to each well.
-
Incubate the plate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using the plate reader.
-
Interpretation: A significant increase in fluorescence intensity compared to the control sample indicates the presence of amyloid-like fibrils.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. researchgate.net [researchgate.net]
optimizing storage conditions for H-Lys-Glu-Gly-OH stability
Welcome to the technical support center for the tripeptide H-Lys-Glu-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting stability issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store lyophilized this compound for long-term stability?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container to minimize exposure to moisture and light.[1][2][3] Proper storage under these conditions can ensure stability for several years.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can significantly decrease long-term stability.[5]
Q2: How should I store this compound once it is in solution?
A2: Peptides in solution are significantly less stable than in their lyophilized form.[3] For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C.[1][6] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation.[1] The optimal pH for storing peptide solutions is typically between 5 and 6.[7]
Q3: What are the primary factors that can cause this compound to degrade?
A3: The main factors contributing to the degradation of this compound, like other peptides, are:
-
Temperature: Elevated temperatures accelerate chemical degradation pathways.[7]
-
Moisture: The presence of water can lead to hydrolysis of the peptide bonds.[2]
-
pH: pH values outside the optimal range of 5-6 can lead to deamidation or other modifications.[7]
-
Light: Exposure to UV and even strong indoor lighting can cause photooxidation, particularly of sensitive amino acid residues.[7]
-
Oxidation: Atmospheric oxygen can react with certain amino acid side chains.[7]
-
Repeated Freeze-Thaw Cycles: This can cause physical stress to the peptide, leading to aggregation or conformational changes.[1]
Q4: My this compound solution appears cloudy or has formed a gel. What should I do?
A4: Cloudiness or gel formation in a peptide solution often indicates insolubility or aggregation. Before assuming degradation, you can try sonicating the solution to aid in dissolution. If the issue persists, it may be necessary to adjust the pH of the solution slightly or use a different solvent system, keeping in mind the compatibility with your experimental assay. It is always recommended to test the solubility of a small portion of the peptide before dissolving the entire sample.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results
This is a common issue that can often be traced back to improper storage or handling of the peptide.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify Storage Conditions: Ensure that both lyophilized powder and solutions have been stored at the recommended temperatures and protected from light and moisture. 2. Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh solution from a new vial of lyophilized peptide. 3. Perform Stability Analysis: Use an analytical technique like HPLC to assess the purity of the peptide stock. |
| Incorrect Peptide Concentration | 1. Re-evaluate Quantification: Ensure the initial weighing of the lyophilized peptide was accurate. Peptides can be hygroscopic, so weighing should be done quickly after the vial has equilibrated to room temperature. 2. Use a Calibrated Balance: Verify that the balance used for weighing is properly calibrated. 3. Consider Peptide Purity: The net peptide content of the lyophilized powder should be taken into account when calculating the concentration. |
| Repeated Freeze-Thaw Cycles | 1. Aliquot Stock Solutions: Always aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing of the main stock. |
Issue 2: Poor Solubility of Lyophilized this compound
This compound is a relatively hydrophilic peptide and should be soluble in aqueous solutions. However, issues can still arise.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Start with Sterile Water: The initial attempt to dissolve the peptide should be in sterile, distilled water. 2. Adjust pH: If solubility is an issue, a small amount of a volatile acid (e.g., 0.1% acetic acid) for this basic peptide may aid dissolution.[5] |
| Aggregation | 1. Sonication: Gently sonicate the solution in a water bath to break up any aggregates. 2. Vortexing: Gentle vortexing can also help to dissolve the peptide. |
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Weeks to Months | For short-term storage only. Protect from light and moisture.[2] |
| 2-8°C | ~1-2 years | Good for intermediate-term storage. Keep container tightly sealed.[2] | |
| -20°C or -80°C | 3-5 years or longer | Recommended for long-term storage. Minimizes all degradation pathways.[2] | |
| In Solution | 4°C | Up to 1 week | For immediate or short-term use.[6] |
| -20°C or -80°C | 3-4 months | Recommended for storing solutions. Must be aliquoted to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for preparing a stock solution from the lyophilized peptide.
-
Equilibrate the Vial: Remove the vial of lyophilized this compound from cold storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold peptide.[5]
-
Calculate Required Solvent Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration. Remember to account for the net peptide content if provided on the certificate of analysis.
-
Add Solvent: Using a sterile syringe, slowly add the appropriate volume of sterile, distilled water or a suitable buffer (e.g., PBS at pH 7.0-7.4 for concentrations ≤1 mg/mL) to the vial.[5]
-
Dissolve the Peptide: Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquot and Store: If not for immediate use, aliquot the stock solution into single-use, low-protein-binding tubes and store them at -20°C or -80°C.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a peptide and for developing stability-indicating analytical methods.[8]
-
Prepare Peptide Stock Solution: Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in sterile water.
-
Aliquot for Stress Conditions: Dispense the stock solution into separate tubes for each stress condition.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Photostability: Expose the peptide solution to a light source (e.g., in a photostability chamber) for a defined period.
-
-
Neutralize Samples: After incubation, neutralize the acidic and basic samples.
-
Analyze Samples: Analyze all samples (including an unstressed control) using a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining intact peptide and identify any degradation products.
Visualizations
Caption: Workflow for the Reconstitution of Lyophilized this compound.
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Loss of Peptide Activity.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. veeprho.com [veeprho.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. particlepeptides.com [particlepeptides.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Enhancing the Solubility of H-Lys-Glu-Gly-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving the tripeptide H-Lys-Glu-Gly-OH for experimental use.
Troubleshooting Guide
Issue: The lyophilized this compound powder is not dissolving in water.
-
Explanation: The tripeptide this compound has a net neutral charge at physiological pH due to the presence of both a basic amino acid (Lysine) and an acidic amino acid (Glutamic acid), along with a neutral amino acid (Glycine). Peptides are often least soluble at their isoelectric point, and their solubility is highly dependent on the pH of the solution.[1][2][3]
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue: The peptide solution is cloudy or has visible particulates after adding an organic solvent and then an aqueous buffer.
-
Explanation: This indicates that the peptide has precipitated out of the solution. This can happen if the aqueous buffer is added too quickly or if the final concentration of the peptide exceeds its solubility limit in the mixed solvent system.
-
Solutions:
-
Gentle Warming: Warm the solution gently (to not exceed 40°C) to see if the precipitate redissolves.[4]
-
Sonication: Sonicate the solution for a short period, as this can help break up aggregates and improve dissolution.[5]
-
Re-dissolve: If the peptide has precipitated, it may be necessary to lyophilize the sample to remove the solvent and attempt to re-dissolve it using a different solvent system or a lower final concentration.
-
Slow Dilution: When preparing the solution, ensure the aqueous buffer is added dropwise to the peptide dissolved in the organic solvent while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Frequently Asked Questions (FAQs)
1. What is the best initial solvent to try for this compound?
For short peptides like this compound (<6 amino acids), the recommended starting solvent is sterile, distilled water.[1] Due to its zwitterionic nature at neutral pH, its solubility in pure water might be limited. If it does not readily dissolve, adjusting the pH is the next logical step.
2. How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH.
-
In acidic conditions (lower pH): The glutamic acid side chain's carboxyl group will be protonated (neutral charge), while the lysine side chain's amino group will be protonated (positive charge), resulting in a net positive charge. This should increase its solubility in acidic solutions.
-
In basic conditions (higher pH): The lysine side chain's amino group will be deprotonated (neutral charge), while the glutamic acid side chain's carboxyl group will be deprotonated (negative charge), resulting in a net negative charge. This should increase its solubility in basic solutions.
3. Can I use DMSO to dissolve this compound for cell culture experiments?
Yes, DMSO is a common solvent for dissolving peptides for use in cell-based assays.[6] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low, as it can be toxic to cells. A final concentration of less than 1% (v/v) DMSO is generally considered safe for most cell lines.[1]
4. What is the recommended storage condition for this compound solutions?
Once dissolved, it is best to prepare single-use aliquots of the peptide solution and store them at -20°C or colder.[1][7] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[7]
Quantitative Data Summary
The following table summarizes recommended solvents and their typical concentrations for dissolving peptides like this compound.
| Solvent/Reagent | Type | Recommended Starting Concentration | Use Case/Considerations |
| Sterile, Distilled Water | Aqueous | N/A | The first choice for short, hydrophilic peptides. |
| 10% Acetic Acid | Acidic Aqueous | Add dropwise | To dissolve basic peptides or peptides with a net positive charge. |
| 0.1 M Ammonium Bicarbonate | Basic Aqueous | Add dropwise | To dissolve acidic peptides or peptides with a net negative charge. |
| Dimethyl Sulfoxide (DMSO) | Organic | Minimal amount to dissolve | For hydrophobic or neutral peptides. Keep final concentration <1% in cell assays.[1] |
| Dimethylformamide (DMF) | Organic | Minimal amount to dissolve | An alternative to DMSO, especially for peptides containing cysteine.[6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a general methodology for preparing a stock solution of this compound. A small-scale solubility test is recommended before proceeding with the entire sample.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
0.1 M Ammonium Bicarbonate solution
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Calculate the required mass: For a 10 mM stock solution, the required mass of the peptide (Molecular Weight: 332.35 g/mol ) is calculated as follows:
-
Mass (mg) = 10 mmol/L * 1 L * 332.35 g/mol * 1000 mg/g = 3.32 mg for 1 mL.
-
-
Equilibrate the peptide: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution Attempt (Water):
-
Add the calculated amount of sterile, distilled water to the vial.
-
Vortex the vial for 30-60 seconds. If the peptide does not dissolve, proceed to sonication.
-
Place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect for complete dissolution (a clear solution).
-
-
pH Adjustment (if necessary):
-
If the peptide is not soluble in water, try adjusting the pH. Since this compound is neutral, either acidic or basic conditions may improve solubility.
-
Acidic trial: To a fresh, small aliquot of the peptide, add a minimal amount of 10% acetic acid and vortex.
-
Basic trial: To another fresh, small aliquot, add a minimal amount of 0.1 M ammonium bicarbonate and vortex.
-
Once the optimal pH condition is found, use that solvent for the main stock solution.
-
-
Organic Solvent Dissolution (if necessary):
-
If the peptide is still insoluble, weigh out the required mass of the peptide into a sterile tube.
-
Add the smallest possible volume of DMSO (e.g., 50-100 µL) to completely dissolve the peptide. Vortex or sonicate if needed.
-
Slowly add the aqueous buffer (e.g., PBS or cell culture medium) dropwise to the DMSO-peptide mixture while vortexing until the final desired volume and concentration are reached.
-
-
Storage:
-
Once the peptide is fully dissolved, aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Caption: General experimental workflow for preparing a peptide stock solution.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of H-Lys-Glu-Gly-OH
Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide H-Lys-Glu-Gly-OH. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
Peak tailing is a common issue in the reversed-phase HPLC of peptides, and it can significantly impact resolution and the accuracy of quantification. For a polar, zwitterionic tripeptide like this compound, which contains both a basic (Lysine) and an acidic (Glutamic acid) residue, controlling peak shape is critical. The primary causes of peak tailing for this peptide are secondary interactions with the stationary phase and inappropriate mobile phase conditions.
The isoelectric point (pI) of this compound is calculated to be approximately 6.99. At this pH, the peptide has a net neutral charge, which can lead to minimal retention on a reversed-phase column and potential peak shape issues. Operating the mobile phase at a pH away from the pI is crucial for achieving sharp, symmetrical peaks.
Issue 1: Peak Tailing Due to Secondary Silanol Interactions
Description: The peak for this compound exhibits significant tailing, with a USP tailing factor > 1.5. This is often more pronounced at neutral or near-neutral mobile phase pH.
Root Cause Analysis: Residual silanol groups on the surface of silica-based stationary phases are acidic and can be deprotonated at pH values above approximately 3.[1] The positively charged lysine residue of the tripeptide can then undergo secondary ionic interactions with these negatively charged silanols, leading to a mixed-mode retention mechanism and peak tailing.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing caused by silanol interactions.
Solutions and Quantitative Impact:
| Corrective Action | Rationale | Expected USP Tailing Factor (Tf) |
| Adjust Mobile Phase pH to 2.5-3.0 | At low pH, residual silanol groups are protonated and their negative charge is suppressed, minimizing secondary ionic interactions with the positively charged lysine residue. | 1.2 - 1.5 |
| Add 0.1% Trifluoroacetic Acid (TFA) to the Mobile Phase | TFA acts as an ion-pairing agent, masking the positive charge on the lysine residue and further reducing interactions with silanols. It also contributes to the low pH environment. | 1.0 - 1.3 |
| Use a High-Purity, End-Capped C18 Column | End-capping chemically derivatizes most of the residual silanol groups, creating a more inert surface and reducing the sites for secondary interactions. | 1.1 - 1.4 |
| Switch to a Phenyl-Hexyl Stationary Phase | The phenyl-hexyl phase can offer alternative selectivity through π-π interactions and may exhibit lower silanol activity compared to some C18 phases. | 1.0 - 1.3 |
Issue 2: Poor Peak Shape Due to Inappropriate Mobile Phase pH
Description: The peak for this compound is broad, split, or exhibits tailing, particularly when the mobile phase pH is close to the peptide's pI (~6.99).
Root Cause Analysis: When the mobile phase pH is near the pI of the peptide, a mixture of ionized and neutral species can exist.[4] This can lead to variable retention and poor peak shape. For this compound, at a pH around its pI, the positive charge on the lysine and the negative charge on the glutamic acid are balanced, leading to a zwitterionic form with low net charge and potentially poor interaction with the stationary phase.
Logical Relationship of pH and Peak Shape:
Caption: Impact of mobile phase pH near the pI on peak shape.
Solutions and Quantitative Impact:
| Mobile Phase pH | Peptide Charge State | Expected Peak Shape | Expected USP Tailing Factor (Tf) |
| 2.5 - 3.0 | Net Positive | Sharp, Symmetrical | 1.0 - 1.3 |
| 5.0 - 6.0 | Approaching Net Neutral | Broad, Potential Tailing | > 1.8 |
| ~7.0 (pI) | Net Neutral (Zwitterionic) | Very Broad, Poor Retention | > 2.0 |
| 8.0 - 9.0 | Net Negative | Improved Symmetry | 1.2 - 1.6 |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for the tripeptide this compound?
A1: The most common cause of peak tailing for this compound is secondary ionic interactions between the positively charged lysine residue and deprotonated residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] This is particularly prevalent at mobile phase pH values above 3.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is critical for controlling the ionization state of the peptide and the stationary phase. For this compound, a low mobile phase pH (e.g., 2.5-3.0) is recommended. At this pH, the glutamic acid residue is protonated (neutral), the lysine residue is protonated (positive), and the silanol groups on the column are protonated (neutral). This minimizes secondary interactions and results in a sharper, more symmetrical peak. Operating near the peptide's isoelectric point (pI ≈ 6.99) will lead to poor peak shape.
Q3: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?
A3: TFA serves two main purposes. Firstly, it lowers the pH of the mobile phase, which, as explained above, is beneficial for peak shape. Secondly, it acts as an ion-pairing agent. The trifluoroacetate anion pairs with the positively charged lysine residue, effectively neutralizing its charge and preventing it from interacting with residual silanols. This leads to a significant improvement in peak symmetry.
Q4: Can I use Formic Acid instead of TFA?
A4: Yes, formic acid can be used to lower the mobile phase pH. It is often preferred for LC-MS applications as it is less ion-suppressing than TFA. However, formic acid is a weaker ion-pairing agent than TFA, so you may observe slightly more peak tailing compared to a mobile phase with TFA, especially on older columns with higher silanol activity.
Q5: What type of HPLC column is best for analyzing this compound?
A5: A modern, high-purity, end-capped C18 column is a good starting point. These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions. For particularly challenging separations, a column with a different stationary phase, such as a phenyl-hexyl phase, may provide better peak shape and selectivity. For peptides, a column with a pore size of 100-130 Å is generally suitable.
Q6: How can I confirm that my peak tailing is due to secondary interactions?
A6: A simple diagnostic test is to lower the mobile phase pH to around 2.5 with 0.1% TFA. If the peak shape improves significantly, it is highly likely that secondary silanol interactions were the cause of the tailing.
Experimental Protocols
Protocol 1: Optimized HPLC Method for Symmetrical Peak Shape of this compound
This protocol is designed to produce a sharp, symmetrical peak for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the this compound peptide in the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size.
-
Column Temperature: 30 °C.
3. Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 214 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 20.0 30 21.0 95 25.0 95 26.0 2 | 30.0 | 2 |
5. Data Analysis:
-
Integrate the peak for this compound and calculate the USP tailing factor. An acceptable value is typically between 1.0 and 1.5.
Protocol 2: LC-MS Compatible HPLC Method for this compound
This protocol is optimized for applications where the eluent is introduced into a mass spectrometer, using formic acid to minimize ion suppression.
1. Sample Preparation:
-
Dissolve the this compound peptide in the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B) to a concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS System and Column:
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm particle size, 120 Å pore size.
-
Column Temperature: 40 °C.
3. Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 214 nm and MS in positive ion mode.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 15.0 25 16.0 90 19.0 90 20.0 2 | 25.0 | 2 |
5. Data Analysis:
-
Analyze the chromatogram and mass spectrum to confirm the identity and purity of the peptide. Assess the peak shape and calculate the USP tailing factor. A value below 1.8 is generally acceptable for LC-MS applications.
References
Technical Support Center: Fmoc-Based Synthesis of KEG (Lys-Glu-Gly)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of impurities during the Fmoc-based solid-phase peptide synthesis (SPPS) of the tripeptide KEG (Lys-Glu-Gly).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the Fmoc-based synthesis of KEG?
A1: The synthesis of KEG, while short, is susceptible to specific side reactions. The most common impurities include:
-
Deletion Sequences: Peptides lacking one of the amino acids (e.g., KG or EG), resulting from incomplete coupling or deprotection steps.
-
Diketopiperazine (DKP) Formation: Cyclization of the dipeptide (Glu-Gly) after Fmoc removal from glutamic acid, leading to cleavage of the dipeptide from the resin. This is particularly common with C-terminal Glycine residues.[1][2]
-
Aspartimide Formation: The glutamic acid side chain can react with the peptide backbone nitrogen, especially when followed by glycine. This reaction is catalyzed by both acid (cleavage) and base (Fmoc deprotection) and can lead to a mixture of α- and β-peptides and racemization.[1][2][3]
-
Incomplete Deprotection: Failure to completely remove either the temporary Nα-Fmoc group or the permanent side-chain protecting groups (Boc on Lys, OtBu on Glu) during the final cleavage step.[1][4]
-
Raw Material Impurities: Contaminants in the Fmoc-amino acid starting materials, such as Fmoc-β-Ala-OH or dipeptides (Fmoc-Xaa-Xaa-OH), can be incorporated into the peptide chain.[3][5]
Q2: How can I prevent diketopiperazine (DKP) formation when coupling glutamic acid to glycine?
A2: DKP formation is a major risk at the dipeptide stage. To mitigate this:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin hinders the nucleophilic attack required for DKP formation.[2][6]
-
Couple a Pre-formed Dipeptide: Use Fmoc-Glu(OtBu)-Gly-OH as a single unit for coupling to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
-
Modify Deprotection Conditions: Use a less basic or more hindered reagent for Fmoc removal from the glutamic acid, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine.[7]
Q3: What are the best strategies to minimize aspartimide formation from the Glu-Gly sequence?
A3: The Glu-Gly sequence is highly prone to aspartimide formation.[1] Key prevention strategies include:
-
Modify the Deprotection Reagent: Add an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce the basicity that promotes cyclization.[6]
-
Use Alternative Bases: Consider using piperazine instead of piperidine for Fmoc deprotection, as it has been shown to reduce aspartimide formation.[8]
-
Use Bulky Side-Chain Protection: While tert-Butyl (OtBu) is standard, employing bulkier protecting groups on the glutamic acid side chain can sterically hinder the cyclization reaction.[1][9]
Q4: My final product shows a mass corresponding to a deletion sequence. What went wrong?
A4: Deletion sequences are typically caused by either incomplete Fmoc deprotection or inefficient coupling. This can be exacerbated by peptide aggregation on the resin, though this is less common for a short peptide like KEG.[6][10]
-
Incomplete Deprotection: If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion. Ensure sufficient deprotection time (e.g., two treatments with 20% piperidine in DMF) and consider monitoring the removal via UV absorbance of the dibenzofulvene-piperidine adduct.[1][11]
-
Inefficient Coupling: Ensure you are using a sufficient excess of amino acid and coupling reagents (e.g., 3-5 equivalents) and an adequate reaction time. Perform a colorimetric test (e.g., Kaiser or Ninhydrin test) after coupling to confirm the absence of free amines before proceeding to the next step.
Q5: How can I confirm the purity of my final KEG peptide?
A5: A combination of analytical techniques is essential for confirming purity and identity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard.[12][13]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the target peptide and identify the masses of any impurities.[12][13][14]
-
Amino Acid Analysis (AAA): This technique provides the relative ratio of amino acids in the peptide, confirming its composition and helping to determine the net peptide content.[12][14]
Troubleshooting Guide
This table summarizes common issues observed during KEG synthesis, their likely causes, and recommended solutions.
| Observed Problem (Analytical Result) | Potential Impurity | Likely Cause | Recommended Solution |
| Major peak at M-114 Da | KG Deletion | Incomplete coupling of Fmoc-Glu(OtBu)-OH | Increase coupling time/equivalents; use a stronger coupling agent (e.g., HATU); confirm completion with a ninhydrin test. |
| Major peak at M-129 Da | EG Deletion | Incomplete coupling of Fmoc-Lys(Boc)-OH | Increase coupling time/equivalents; check for aggregation; ensure proper activation of the amino acid. |
| Low overall yield; impurity unobserved in final product | Diketopiperazine (DKP) | Base-catalyzed cyclization of H-Glu-Gly-Resin | Synthesize on 2-chlorotrityl resin; use a pre-formed dipeptide; use milder deprotection conditions for the dipeptide.[2][6] |
| Peak at M-18 Da (and related isomers) | Aspartimide Formation | Base- or acid-catalyzed cyclization of the Glu side chain | Add HOBt to the piperidine deprotection solution; use piperazine instead of piperidine; choose a cleavage cocktail with minimal acid exposure time.[6][8] |
| Peak at M+56 Da | Incomplete Glu(OtBu) Deprotection | Insufficient cleavage time or scavenger efficiency | Increase cleavage time; ensure appropriate scavengers (e.g., TIS, water) are present in the TFA cocktail.[15][16] |
| Peak at M+100 Da | Incomplete Lys(Boc) Deprotection | Insufficient cleavage time or scavenger efficiency | Increase cleavage time; use an effective scavenger cocktail like Reagent K for complex peptides, or TFA/TIS/Water for simpler ones.[15][17] |
| Peak at M+221 Da | Incomplete Nα-Fmoc Deprotection | Final deprotection step was missed or incomplete | Ensure a final Fmoc deprotection step is performed before cleavage from the resin. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of KEG on Wang Resin
This protocol outlines a standard manual synthesis for KEG-COOH.
-
Resin Preparation:
-
Swell 100 mg of Fmoc-Gly-Wang resin (loading ~0.4 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in 1 mL of DMF.
-
Add DIPEA (8 equivalents) and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
Perform a ninhydrin test. If positive (blue beads), repeat the coupling step.
-
-
Repeat Synthesis Cycle:
-
Repeat Step 2 (Fmoc Deprotection).
-
Repeat Step 3 for the final amino acid, Fmoc-Lys(Boc)-OH.
-
-
Final Wash:
-
After the final coupling, wash the resin with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the peptidyl-resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
This protocol removes the peptide from the resin and cleaves the side-chain protecting groups.
-
Prepare Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate PPE.
-
-
Cleavage Reaction:
-
Add 2 mL of the cleavage cocktail to the dried peptidyl-resin.
-
Agitate at room temperature for 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. Store at -20°C.
-
Protocol 3: RP-HPLC Analysis and Purification
This protocol is for analyzing the purity of the crude peptide and for purification.
-
System: Analytical or Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve a small amount of crude peptide in Mobile Phase A.
-
Inject the sample onto the column.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.[12]
-
For purification, scale up the method to a preparative column and collect fractions corresponding to the main peak. Confirm the identity of the collected fractions by MS before pooling and lyophilizing.
-
Visualizations
Caption: Workflow for the Fmoc-based solid-phase synthesis of the KEG peptide.
References
- 1. Bot Detection [iris-biotech.de]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
- 10. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]
strategies to avoid racemization during H-Lys-Glu-Gly-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the tripeptide H-Lys-Glu-Gly-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, which should exist as a single enantiomer (typically the L-form in natural peptides), converts into a mixture of both its L- and D-forms. This loss of stereochemical integrity can occur at the α-carbon of an amino acid during the activation and coupling steps of peptide synthesis. The resulting peptide containing a D-amino acid is a diastereomer of the target peptide and can be difficult to remove, potentially altering the final product's biological activity and properties.[1]
Q2: Why is racemization a significant concern during the synthesis of this compound?
A2: The biological function of a peptide is critically dependent on its specific three-dimensional structure, which is determined by the sequence and stereochemistry of its constituent amino acids. Both Lysine (Lys) and Glutamic acid (Glu) in this tripeptide have chiral centers. If racemization occurs at either of these residues, the resulting diastereomeric impurities can lead to reduced biological activity, altered binding to target receptors, or unpredictable pharmacological effects, which is a major concern for therapeutic and research applications.[1] Glycine (Gly) is achiral and therefore not susceptible to racemization.
Q3: Which amino acid residue is most susceptible to racemization during the this compound synthesis?
A3: During the synthesis of this compound, the Glutamic acid (Glu) residue is the one being activated and coupled to the N-terminus of Glycine. The activated carboxylic acid of the incoming amino acid is the site where racemization primarily occurs. Therefore, the coupling of Fmoc-Glu(OtBu)-OH to the resin-bound Gly is the critical step where racemization of the glutamic acid residue must be carefully controlled. The final coupling of Fmoc-Lys(Boc)-OH to the deprotected Glu residue is also a potential point for racemization of Lysine.
Q4: What are the primary factors that promote racemization?
A4: Several factors during the coupling step can increase the risk of racemization:
-
Over-activation of the amino acid: Prolonged pre-activation times can lead to the formation of an oxazolone intermediate, which is a primary pathway for racemization.[2]
-
Choice of Coupling Reagent: Highly reactive coupling reagents can sometimes increase the rate of racemization if not used under optimal conditions.
-
Presence of a Strong Base: Strong, non-sterically hindered bases can abstract the proton from the α-carbon of the activated amino acid, leading to racemization.[2] N,N-diisopropylethylamine (DIPEA) is commonly used, but weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like collidine may be preferred in sensitive couplings.[3][4]
-
Elevated Temperature: Higher coupling temperatures, often used to speed up difficult couplings, can significantly increase the rate of racemization.[4]
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates that lead to racemization. Polar aprotic solvents like DMF or NMP are standard.
Q5: How do I select the right coupling reagent to minimize racemization?
A5: The choice of coupling reagent is critical. Reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., DIC, DCC): These are effective but often require an additive like HOBt or Oxyma Pure to suppress racemization. The combination of DIC with an additive is a classic low-racemization method.[3][5]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These are highly efficient and popular coupling reagents. HATU is generally considered superior to HBTU for minimizing racemization, especially for sterically hindered couplings.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective and are known for low levels of racemization. PyAOP and PyCLOCK are particularly useful for difficult sequences as they do not react with the free amino group of the growing peptide chain.[7]
For the sensitive Glu to Gly coupling, using a modern reagent like HATU or a well-established low-racemization combination like DIC/HOBt is recommended.
Q6: What is the role of additives like HOBt and Oxyma Pure?
A6: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma Pure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC.[5] They work by forming an activated ester intermediate (OBt or Oxyma ester) with the amino acid. This intermediate is more stable and less prone to forming the oxazolone intermediate than the initial activated species, and it couples efficiently to the free amine of the peptide chain with minimal racemization.[8]
Q7: How can I troubleshoot racemization if I detect it in my final product?
A7: If you detect significant levels of the D-isomer in your purified this compound, consider the following troubleshooting steps for your next synthesis:
-
Lower the Coupling Temperature: If you are using elevated temperatures (e.g., with microwave synthesis), try performing the sensitive coupling steps at room temperature or even 0°C.[4]
-
Reduce Pre-activation Time: If your protocol involves pre-activating the amino acid, minimize this time. Alternatively, switch to an in situ activation protocol where the coupling reagent is added directly to the resin/peptide and amino acid mixture.[9]
-
Change Your Base: If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine.[3]
-
Switch Coupling Reagent/Additive: If using a carbodiimide alone, ensure you add HOBt or Oxyma. If you are already using an onium salt like HBTU, switching to HATU or a phosphonium salt like PyAOP may yield better results.[6][7]
-
Use Pre-formed Activated Esters: Using stable, purified active esters like pentafluorophenyl (Pfp) esters can reduce the risk of racemization during coupling.[3]
Quantitative Data on Racemization
The level of racemization is highly dependent on the specific amino acid, the coupling conditions, and the peptide sequence. The table below summarizes representative data for racemization levels under different coupling conditions for sensitive amino acids, illustrating the impact of reagent and additive choice.
| Amino Acid Coupled | Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | DIC | None | DIPEA | 25 | Radically Boosted (unspecified high %)[9] |
| Fmoc-His(Trt)-OH | DIC | Oxyma | DIPEA | 25 | 5.88%[9] |
| Fmoc-His(Trt)-OH | DIC | HOBt·H₂O | DIPEA | 25 | 2.75%[9] |
| Fmoc-Cys(Trt)-OH | HBTU | HOBt | DIPEA | 80 | High (unspecified)[4] |
| Fmoc-Cys(Trt)-OH | HBTU | HOBt | Collidine | 50 | Minimized (unspecified low %)[4] |
| Fmoc-Asp(OtBu)-OH | Microwave SPPS | None | Piperidine | High | Reduced with HOBt in deprotection[4] |
Note: Data is often sequence and condition-specific. This table provides a comparative overview of factors influencing racemization.
Experimental Protocols
Recommended Low-Racemization Protocol for Solid-Phase Synthesis of this compound
This protocol utilizes Fmoc/tBu chemistry on a Wang resin, employing DIC/Oxyma for coupling, which is a cost-effective and low-racemization method.
1. Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Coupling Reagents: Diisopropylcarbodiimide (DIC)
-
Additive: Oxyma Pure
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Washing Solvents: Isopropanol, Diethyl ether
2. Resin Preparation:
-
Place Fmoc-Gly-Wang resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.
-
Wash the resin with DMF (3 times).
3. Fmoc Deprotection (First Glycine):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF. Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to ensure complete removal of piperidine.
4. Coupling of Fmoc-Glu(OtBu)-OH (Critical Step for Racemization):
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow for a brief in situ activation period of 2-3 minutes at room temperature. Do not pre-activate for an extended period.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 eq.) to the vessel.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), extend the coupling time.
-
Once complete, drain the vessel and wash the resin with DMF (3 times) and DCM (3 times).
5. Synthesis Cycle for Fmoc-Lys(Boc)-OH:
-
Repeat the Fmoc deprotection steps as described in section 3.
-
Repeat the coupling steps as described in section 4, using Fmoc-Lys(Boc)-OH.
6. Final Deprotection:
-
Perform a final Fmoc deprotection as described in section 3.
-
Wash the resin with DMF (5 times), DCM (5 times), and finally with isopropanol (3 times).
-
Dry the resin under vacuum.
7. Cleavage and Side-Chain Deprotection:
-
Add the cold cleavage cocktail (TFA/TIS/Water) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS).
-
To quantify racemization, analyze the purified peptide using chiral gas chromatography (after derivatization) or by chiral HPLC.
Visualizations
Caption: Workflow for mitigating racemization during peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
optimizing cleavage and deprotection of H-Lys-Glu-Gly-OH from resin
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the cleavage and deprotection of H-Lys-Glu-Gly-OH from solid-phase synthesis resins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended standard cleavage cocktail for this compound?
A standard and effective cleavage cocktail for a peptide with Lys(Boc) and Glu(tBu) protecting groups is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1] This formulation is generally sufficient for peptides that do not contain more sensitive residues like tryptophan (Trp), methionine (Met), or cysteine (Cys).[1]
Q2: Why are scavengers like Triisopropylsilane (TIS) and water necessary?
During cleavage with Trifluoroacetic Acid (TFA), the t-butyl protecting groups on Lys and Glu, as well as the resin linker, are removed, generating highly reactive carbocations (e.g., t-butyl cations).[1][2] If not neutralized, these cations can re-attach to the peptide, causing unwanted modifications and reducing the yield of the desired product.[2][3] Scavengers like TIS and water act as "traps" for these reactive species.[2]
Q3: How long should the cleavage and deprotection reaction be performed?
For most standard resins like Wang or 2-Chlorotrityl, a reaction time of 1.5 to 3 hours at room temperature is typically adequate for complete cleavage and deprotection.[1][4] For longer peptides or those with particularly stubborn protecting groups, the time may need to be extended. It is always recommended to perform a small-scale trial cleavage to optimize the duration.
Q4: What are the visual signs of a successful cleavage reaction?
If your peptide contains amino acids protected with a trityl (Trt) group, the resin may turn a deep yellow color upon addition of the cleavage cocktail; this is due to the formation of the trityl cation.[3] For Rink Amide resins, the color might change from pink to red.[3] While these color changes are indicative, the definitive confirmation of successful cleavage comes from analyzing the final product (e.g., via mass spectrometry).
Q5: My peptide did not precipitate after adding cold ether. What should I do?
This is a common issue with short or highly hydrophilic/hydrophobic peptides.[5][6]
-
Concentrate the TFA: Under a gentle stream of nitrogen, carefully evaporate most of the TFA until a small volume (1-2 mL) of an oily residue remains.[7] Then, attempt to precipitate again with cold ether.
-
Use a Different Solvent System: A 1:1 mixture of diethyl ether and pentane or hexane can sometimes improve precipitation.[6]
-
Direct Purification: If precipitation fails, you can evaporate the entire TFA/ether mixture to dryness, redissolve the residue in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA), and proceed directly to HPLC purification.[6]
Q6: How can I quickly verify if the cleavage and deprotection were successful?
A "micro cleavage" can be performed on a small amount of resin (5-10 mg) before committing to the full batch.[4] After the reaction, the TFA can be evaporated, the residue dissolved in a 50/50 water/acetonitrile solution, and the sample analyzed by Mass Spectrometry (MS) and HPLC to confirm the correct mass and assess purity.[4]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peptide Yield | 1. Incomplete cleavage from the resin.[7] 2. Peptide failed to precipitate effectively in ether.[6] 3. Residual DMF from synthesis inhibiting the acidic cleavage reaction.[1] 4. Peptide re-attached to resin-bound cations.[3] | 1. Re-treat the resin with a fresh cleavage cocktail for an additional 1-2 hours.[7] 2. Concentrate the TFA filtrate under nitrogen before adding cold ether.[7] Alternatively, evaporate the ether and proceed to direct purification.[6] 3. Ensure the resin is washed thoroughly with Dichloromethane (DCM) and dried completely under vacuum before cleavage.[1][4] 4. Ensure the correct scavenger cocktail is used for the amino acids in your sequence.[3] |
| Incomplete Deprotection (Extra peaks in MS corresponding to +56 Da (tBu) or +100 Da (Boc)) | 1. Insufficient cleavage reaction time. 2. Degradation or insufficient amount of TFA. | 1. Increase the cleavage time to 3-4 hours. For very long or complex peptides, precipitation and re-cleavage with a fresh cocktail may be necessary. 2. Use fresh, high-quality TFA. Ensure enough cleavage cocktail is used to fully swell and immerse the resin (approx. 5 mL for 0.5 g of resin).[3] |
| Poor Purity of Crude Peptide (Multiple peaks in HPLC/MS) | 1. Side reactions occurred during cleavage due to inadequate scavenging.[2] 2. Incomplete synthesis (deletion sequences). 3. Racemization of amino acids. | 1. Review the peptide sequence and select a cleavage cocktail with appropriate scavengers (see Table 1).[1] 2. This is a synthesis issue, not a cleavage issue. Optimize coupling and deprotection steps during synthesis. 3. While less common with standard TFA cleavage, ensure mild reaction conditions. |
| Peptide is Insoluble After Isolation | 1. Highly hydrophobic or aggregating peptide sequence. | 1. Try dissolving the crude peptide in different solvents like 10-20% trifluoroethanol (TFE) in a buffer, or pure TFE followed by buffer addition.[5] Note that this can affect HPLC purification.[5] |
Section 3: Experimental Protocols
Safety First: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4]
Protocol 1: Pre-Cleavage Resin Preparation
-
Transfer the dried peptide-resin from the synthesis vessel to a clean reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual Dimethylformamide (DMF).[1]
-
Dry the resin completely under high vacuum for at least 30-60 minutes.[8] This step is critical as residual DMF can inhibit the cleavage reaction.[1]
Protocol 2: Cleavage and Deprotection of this compound
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized water.
-
Quickly add the cleavage cocktail to the resin. Swirl gently to ensure the resin is fully suspended.[4]
-
Allow the reaction to proceed at room temperature with occasional swirling for 2 hours .[4]
Protocol 3: Peptide Precipitation and Isolation
-
Filter the resin using a sintered glass funnel, collecting the TFA filtrate into a clean flask. Your peptide is now dissolved in the filtrate.[8]
-
Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide, combining all filtrates.[8]
-
In a separate 50 mL centrifuge tube, add ~40 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently swirling. A white precipitate of your crude peptide should form.[3]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice by resuspending it in cold ether and repeating the centrifugation step. This removes residual scavengers and TFA.
-
After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Section 4: Data Presentation
Table 1: Recommended Cleavage Cocktails for Fmoc-SPPS
| Peptide Characteristics | Recommended Cocktail (v/v/v) | Rationale & Notes |
| Standard Peptides (like this compound with acid-labile Boc/tBu groups) | TFA / TIS / H₂O (95 : 2.5 : 2.5) | A general, non-malodorous cocktail effective for most sequences without highly sensitive residues.[1] |
| Peptides with Trp, Met, or Cys | Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Contains a complex mixture of scavengers to prevent modification of nucleophilic side chains.[1] |
| Peptides with Arg(Pbf/Pmc) | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Generally sufficient for Pbf and Pmc protecting groups.[1] |
| Peptides with Arg(Mtr) | TFA / Thioanisole / EDT (90 : 5 : 5) | The Mtr group is more acid-stable and requires stronger scavenging conditions and potentially longer cleavage times for complete removal. |
Section 5: Visual Guides
Diagram 1: Experimental Workflow for Peptide Cleavage
Caption: Workflow from prepared resin to isolated crude peptide.
Diagram 2: Troubleshooting Logic for Low Peptide Yield
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
Validation & Comparative
Confirming the Sequence of H-Lys-Glu-Gly-OH by Tandem Mass Spectrometry (MS/MS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental data for confirming the primary structure of the tripeptide H-Lys-Glu-Gly-OH using tandem mass spectrometry (MS/MS). We present a detailed experimental protocol for electrospray ionization (ESI)-MS/MS analysis and a comparative data summary to facilitate the validation of synthetic peptides and aid in drug development workflows.
Introduction to Peptide Sequencing by MS/MS
Tandem mass spectrometry is a powerful analytical technique for determining the amino acid sequence of peptides. In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptide fragments. For synthetic peptides like this compound, the intact peptide is introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide ion (MS1 scan). Subsequently, this specific ion is isolated and fragmented, and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan).
The fragmentation primarily occurs at the peptide bonds, leading to the formation of different ion series. The most common fragment ions are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced.
Experimental Protocol: ESI-MS/MS of this compound
This protocol outlines the key steps for the sequence confirmation of this compound using an electrospray ionization tandem mass spectrometer.
1. Sample Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of synthetic this compound in LC-MS grade water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 pmol/µL in a solution of 50% acetonitrile and 0.1% formic acid in LC-MS grade water. The organic solvent aids in ionization efficiency, and the acid facilitates protonation.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source is recommended (e.g., a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument).
-
Infusion: The working solution is infused directly into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion, which is the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of this compound is 332.1696 Da.
-
MS/MS Scan (Product Ion Scan):
-
Isolate the [M+H]⁺ precursor ion (m/z ≈ 333.1769) in the first mass analyzer.
-
Fragment the isolated precursor ion using collision-induced dissociation (CID) with an appropriate collision energy. The optimal collision energy should be determined empirically to achieve a good balance of precursor ion depletion and fragment ion generation.
-
Acquire the product ion spectrum (MS/MS spectrum) in the second mass analyzer.
-
3. Data Analysis:
-
Identify the b- and y-ion series in the MS/MS spectrum.
-
Compare the experimentally observed m/z values of the fragment ions with the theoretically calculated values to confirm the amino acid sequence.
Data Presentation: Theoretical vs. Observed Fragment Ions
The confirmation of the peptide sequence relies on the accurate mass measurement of its fragments. The following table compares the theoretical monoisotopic m/z values of the expected singly charged b- and y-ions for this compound with representative experimental data.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) | Observed m/z (Representative) |
| b-ions | |||
| b₁ | Lys | 129.1022 | 129.10 |
| b₂ | Lys-Glu | 258.1448 | 258.15 |
| y-ions | |||
| y₁ | Gly | 76.0393 | 76.04 |
| y₂ | Glu-Gly | 205.0819 | 205.08 |
| Precursor | Lys-Glu-Gly | 333.1769 | 333.18 |
Note: Observed m/z values are representative and may vary slightly depending on the instrument and calibration.
Visualization of the MS/MS Fragmentation Workflow
The following diagram illustrates the logical workflow for the MS/MS-based sequence confirmation of this compound.
Caption: Workflow for MS/MS sequencing of this compound.
The fragmentation of the peptide backbone is a key process in determining the sequence. The following diagram illustrates the generation of the primary b- and y-ions for this compound.
Caption: Fragmentation of this compound into b- and y-ions.
By comparing the experimentally obtained MS/MS spectrum with the predicted fragmentation pattern, researchers can confidently confirm the sequence of this compound. This guide provides the necessary theoretical framework and practical considerations for this analysis, serving as a valuable resource for quality control of synthetic peptides and in the broader context of drug discovery and development.
A Researcher's Guide to Analytical HPLC Purity Validation of H-Lys-Glu-Gly-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in ensuring experimental reproducibility and therapeutic safety. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for validating the purity of the tripeptide H-Lys-Glu-Gly-OH, a hydrophilic molecule that can present unique challenges in reversed-phase chromatography. We present a detailed experimental protocol and comparative data to guide you in selecting the optimal analytical method for your research.
Introduction to Peptide Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2] The principle lies in the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the components, with more hydrophobic species being retained longer.
For hydrophilic peptides like this compound, achieving adequate retention and sharp peak shapes can be challenging. This guide focuses on a robust C18-based method and compares it with alternative conditions to illustrate the impact of key chromatographic parameters on purity determination.
Experimental Protocols
A well-defined experimental protocol is fundamental for reproducible and accurate purity analysis. Below is a detailed methodology for the primary analytical HPLC method, followed by variations for comparative analysis.
Primary Recommended Protocol
This protocol is designed to provide a robust and high-resolution separation for this compound and its potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 5% to 35% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.
Alternative Protocols for Comparison
To illustrate the impact of different chromatographic parameters, two alternative methods are presented.
-
Alternative Protocol 1 (Different C18 Column): This protocol utilizes a C18 column with a different bonding chemistry, which can offer alternative selectivity for the peptide and its impurities.
-
Column: C18 column with a different end-capping or surface chemistry (e.g., a charged surface hybrid C18).[3] All other conditions remain the same as the primary protocol.
-
-
Alternative Protocol 2 (Formic Acid as a Mobile Phase Modifier): This protocol replaces trifluoroacetic acid with formic acid. Formic acid is a weaker ion-pairing agent and can result in different selectivity and peak shapes.[2][4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
All other conditions remain the same as the primary protocol.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analytical HPLC purity validation of this compound.
Results and Comparison
The following table summarizes the expected performance of the primary recommended protocol against the alternative methods. The data is a synthesis of expected outcomes based on established chromatographic principles for peptide analysis.
| Parameter | Primary Protocol (C18 with TFA) | Alternative 1 (Different C18 with TFA) | Alternative 2 (C18 with Formic Acid) |
| Purity of Main Peak (%) | 98.5 | 98.3 | 98.6 |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 2.8 | 1.9 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.5 |
| Retention Time (Main Peak, min) | 12.5 | 11.8 | 11.2 |
| Key Observations | Good resolution and peak shape. | Improved resolution for specific impurities due to different selectivity. | Reduced resolution and increased peak tailing.[4] |
Discussion
The choice of the analytical HPLC method can significantly impact the accuracy of purity determination for this compound.
-
Primary Recommended Protocol: The use of a standard C18 column with a TFA-containing mobile phase provides a robust and reliable method for routine purity analysis. TFA acts as an ion-pairing agent, which improves the retention of the hydrophilic peptide and sharpens the peak shape by minimizing undesirable interactions with the silica backbone of the stationary phase.[5]
-
Alternative Protocol 1 (Different C18 Column): Different C18 columns can exhibit varying selectivity due to differences in their manufacturing processes, such as end-capping and surface treatment. For complex samples with closely eluting impurities, screening different C18 columns can be a valuable strategy to optimize the separation. A charged surface hybrid C18 column, for instance, can offer unique selectivity for peptides.[3]
-
Alternative Protocol 2 (Formic Acid as a Mobile Phase Modifier): While formic acid is a common mobile phase additive for LC-MS applications due to its volatility and reduced ion suppression effects, it is generally a less effective ion-pairing agent than TFA for UV-based purity analysis.[2][4] This can lead to broader peaks and poorer resolution, potentially underestimating the purity of the sample.
The logical relationship between the choice of mobile phase additive and the resulting chromatographic performance is illustrated in the diagram below.
Conclusion
Validating the purity of synthetic peptides such as this compound requires a carefully selected and optimized analytical HPLC method. For routine, high-resolution purity assessment with UV detection, a standard C18 column with a trifluoroacetic acid-containing mobile phase is recommended. However, for challenging separations, exploring alternative C18 column chemistries can provide improved resolution. While formic acid is a valuable mobile phase additive for LC-MS, its use in UV-based purity analysis may compromise the accuracy of the results due to its weaker ion-pairing properties. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently and accurately determine the purity of their this compound samples.
References
A Comparative Guide to the Biological Activity of H-Lys-Glu-Gly-OH and Structurally Related Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the tripeptide H-Lys-Glu-Gly-OH against other structurally similar and well-characterized peptides. While data on the specific biological functions of this compound is limited, this comparison with peptides such as Gly-His-Lys (GHK) and Arg-Gly-Asp (RGD) offers valuable insights into potential activities based on structural motifs.
Summary of Biological Activities
The following table summarizes the known biological activities of this compound and selected comparator peptides. The data presented is compiled from various in vitro studies.
| Peptide | Biological Activity | Assay | Key Findings |
| This compound | Cell Proliferation | Endothelial Cell Proliferation Assay | No significant influence on the proliferation of human aortic endothelial cells. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | No significant antioxidant activity reported. | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Assay | No significant antimicrobial activity reported. | |
| Gly-His-Lys (GHK) | Wound Healing / Cell Migration | In Vitro Wound Scratch Assay | Accelerated cell migration and facilitated healing up to 92% after 12 hours in L929 fibroblast cells[1]. |
| Extracellular Matrix (ECM) Synthesis | Collagen Production Assay | Increased collagen production in 70% of women treated with a GHK-Cu containing cream[2]. | |
| Antioxidant Activity | SOD-mimetic Activity | GHK-Cu possesses superoxide dismutase (SOD)-mimetic activity. | |
| Arg-Gly-Asp (RGD) | Cell Adhesion | Osteoclast Retraction Assay | The peptide GRGDSP induced osteoclast retraction with an IC50 of approximately 200 µM. |
| Cell Adhesion | Inhibition of Cell Adhesion to Fibronectin | RGD peptides can inhibit cell adhesion to fibronectin. |
In-Depth Analysis of Comparator Peptides
Gly-His-Lys (GHK): A Prominent Agent in Tissue Repair
The tripeptide Gly-His-Lys (GHK) is a well-studied peptide with a significant role in wound healing and tissue regeneration. Often found in a complex with copper (GHK-Cu), it exhibits a range of beneficial effects.
Wound Healing and Cell Migration: GHK has been shown to accelerate wound healing by promoting the migration of various cell types, including fibroblasts. In an in vitro wound scratch assay, GHK-Cu nanoparticles demonstrated the ability to facilitate up to 92% wound closure in a fibroblast cell line after 12 hours, highlighting its potent pro-migratory activity[1].
Extracellular Matrix (ECM) Synthesis: A key aspect of GHK's regenerative capacity is its ability to stimulate the synthesis of extracellular matrix components. Clinical studies have shown that topical application of GHK-Cu containing creams can increase collagen production in the skin of 70% of treated individuals[2]. This contributes to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.
Antioxidant Properties: GHK-Cu also exhibits antioxidant properties by functioning as a superoxide dismutase (SOD) mimetic. This enzymatic activity helps to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Arg-Gly-Asp (RGD): The Key to Cell Adhesion
The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in many extracellular matrix proteins, such as fibronectin. It is recognized by integrins, a family of cell surface receptors, mediating cell-matrix interactions that are crucial for cell adhesion, migration, and survival.
Inhibition of Cell Adhesion: Synthetic peptides containing the RGD sequence can competitively inhibit the binding of cells to ECM proteins. For example, the peptide GRGDSP has been shown to inhibit the retraction of osteoclasts with an IC50 value of approximately 200 µM. This demonstrates the critical role of the RGD-integrin interaction in maintaining cell adhesion.
Biological Activity of this compound: An Overview
Currently, there is a notable lack of published data demonstrating significant biological activity for the tripeptide this compound in common in vitro assays. Studies on its effect on the proliferation of human aortic endothelial cells have shown no significant influence. Similarly, no significant antioxidant or antimicrobial activities have been reported in the scientific literature.
The structural similarity of this compound to bioactive peptides, particularly the presence of the charged amino acids lysine and glutamic acid, suggests the potential for biological interactions. However, without experimental data, its functional role remains speculative. The inactivity in the reported assays may suggest that the specific sequence and arrangement of amino acids in this compound do not conform to the binding requirements of the receptors or enzymes targeted by the comparator peptides.
Experimental Methodologies
Below are detailed protocols for the key experiments cited in this guide, providing a framework for the evaluation of peptide bioactivity.
Cell Proliferation Assay
This assay is used to determine the effect of a peptide on the growth and division of cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the test peptide. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, XTT, or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal proliferative effect is observed, can be determined by plotting the concentration-response curve.
In Vitro Wound Healing (Scratch) Assay
This assay models cell migration in two dimensions and is commonly used to assess the wound healing potential of a compound.
Protocol:
-
Create a Monolayer: Grow a confluent monolayer of cells (e.g., L929 fibroblasts) in a culture dish or multi-well plate.
-
Create a "Scratch": Use a sterile pipette tip to create a uniform scratch through the cell monolayer.
-
Treatment: Wash the cells to remove detached cells and then add fresh culture medium containing the test peptide at various concentrations.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure can be calculated and compared between different treatment groups.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare Peptide Dilutions: Prepare a serial dilution of the test peptide in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate with Microorganism: Add a standardized suspension of the test microorganism (e.g., E. coli or S. aureus) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the cell proliferation and wound healing assays.
Conclusion
While this compound has not demonstrated significant biological activity in the assays discussed, the comparative analysis with structurally related peptides like GHK and RGD provides a valuable framework for understanding the structure-activity relationships of short peptides. The potent activities of GHK in tissue repair and RGD in cell adhesion underscore the high degree of sequence specificity required for biological function. Future research on this compound could explore a wider range of biological assays or investigate its potential as a precursor or metabolite of other bioactive molecules.
References
A Comparative Guide to Cell Adhesion Peptides: The RGD Motif vs. Non-Bioactive Peptides
In the landscape of cell adhesion research and the development of biomaterials, short peptide sequences that mimic the function of extracellular matrix (ECM) proteins are of paramount importance. Among these, the Arginine-Glycine-Aspartic acid (RGD) peptide stands out as the most widely studied and utilized motif for promoting cell attachment. This guide provides a comparative analysis of the RGD peptide against a non-bioactive peptide, represented here by H-Lys-Glu-Gly-OH, for which there is no scientific literature supporting a role in cell adhesion. This comparison serves to highlight the specificity and mechanism of action of the RGD sequence in mediating cell adhesion, a critical consideration for researchers and professionals in drug development and tissue engineering.
The RGD sequence is the primary cell attachment site found in many ECM proteins, including fibronectin, vitronectin, and laminin.[1][2] It is recognized by a class of cell surface receptors known as integrins, which are heterodimeric proteins composed of α and β subunits.[3][4] The binding of the RGD motif to integrins triggers a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival.[5]
In contrast, peptides such as this compound are not known to possess specific cell-binding motifs and are therefore not expected to actively promote cell adhesion through receptor-mediated mechanisms. They can serve as excellent negative controls in cell adhesion assays to demonstrate the specificity of RGD-integrin interactions.
Quantitative Comparison of Cell Adhesion
The following table summarizes hypothetical quantitative data from a typical cell adhesion assay, comparing the efficacy of surfaces coated with the RGD peptide to those coated with a non-bioactive peptide (this compound) and an uncoated control.
| Peptide | Coating Concentration (µg/mL) | Cell Attachment (%) | IC50 for Inhibition (µM) |
| RGD Peptide | 10 | 85 ± 5% | 50 |
| This compound | 10 | 15 ± 3% | Not Applicable |
| Uncoated Control | N/A | 10 ± 2% | Not Applicable |
Note: The data presented for this compound is hypothetical, based on the expected behavior of a non-bioactive peptide, and is included for comparative purposes. The RGD peptide data is representative of typical results found in the literature.
Signaling Pathways in Cell Adhesion
The interaction between the RGD peptide and integrins initiates a complex signaling cascade that is central to cell adhesion and subsequent cellular behaviors. A simplified representation of this pathway is provided below.
A simplified diagram of the RGD-integrin signaling pathway.
Experimental Protocols
A standard cell adhesion assay protocol to compare the efficacy of RGD and a control peptide is outlined below.
Cell Adhesion Assay Protocol
-
Plate Coating:
-
Aseptically coat the wells of a 96-well microplate with a solution of the RGD peptide (e.g., 10 µg/mL in sterile PBS) and, in separate wells, the control peptide this compound at the same concentration.
-
Include uncoated wells as a negative control.
-
Incubate the plate at 37°C for 1 hour.
-
Aspirate the coating solutions and wash the wells three times with sterile PBS to remove any unbound peptide.
-
Block non-specific binding by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at 37°C.
-
Wash the wells again three times with sterile PBS.
-
-
Cell Preparation:
-
Culture the cells of interest (e.g., fibroblasts, endothelial cells) to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with serum-free culture medium and resuspend them to a final concentration of 1 x 10^5 cells/mL.
-
For quantification, the cells can be pre-labeled with a fluorescent dye such as Calcein-AM.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 1-2 hours) to allow for cell attachment.
-
-
Washing and Quantification:
-
After incubation, gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes can be adjusted to control the stringency of the assay.
-
Quantify the number of adherent cells. If using a fluorescent dye, this can be done by measuring the fluorescence intensity in each well using a plate reader. Alternatively, adherent cells can be fixed, stained with a dye like crystal violet, and the absorbance measured after solubilization.
-
-
Data Analysis:
-
Calculate the percentage of cell attachment for each condition relative to the initial number of cells seeded.
-
For inhibition assays, the IC50 value can be determined by performing the assay in the presence of increasing concentrations of a soluble inhibitor peptide.
-
A general workflow for a cell adhesion assay.
Conclusion
The RGD peptide is a powerful tool for promoting cell adhesion due to its specific recognition by integrin receptors and its ability to activate downstream signaling pathways. In contrast, peptides lacking a recognized bioactive motif, such as this compound, do not support specific cell adhesion and serve as valuable negative controls. For researchers and professionals in drug development and tissue engineering, understanding the specificity and mechanism of action of cell adhesion peptides is crucial for the design of effective biomaterials and therapeutic strategies. The use of appropriate controls, as highlighted in this guide, is essential for the validation of any cell adhesion-based technology.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin - Wikipedia [en.wikipedia.org]
- 4. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of H-Lys-Glu-Gly-OH and Its Scrambled Isomers: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Absence of Direct Comparative Data: Extensive literature searches have revealed a notable gap in direct experimental comparisons of the tetrapeptide H-Lys-Glu-Gly-OH and its scrambled isomers. This guide, therefore, provides a comprehensive theoretical analysis based on the constituent amino acids' properties and outlines detailed experimental protocols for researchers aiming to conduct such a comparative study.
Introduction to this compound and Its Scrambled Isomers
The tetrapeptide this compound is composed of three amino acids: Lysine (a basic amino acid), Glutamic Acid (an acidic amino acid), and Glycine (the simplest amino acid). The specific sequence of these amino acids is crucial in determining the peptide's three-dimensional structure, physicochemical properties, and ultimately its biological activity.
Scrambled isomers are peptides that contain the same amino acids as the parent peptide but in a different linear sequence. The potential scrambled isomers for a tetrapeptide with three unique amino acids (A, B, C) and one repeated (in this case, if we consider a hypothetical fourth unique amino acid, the number of permutations would be 4! = 24. With a repeated amino acid, the number of distinct permutations is 4!/2! = 12, but since the prompt is about scrambling Lys, Glu, and Gly, we will consider the permutations of these three, keeping the C-terminal OH and N-terminal H constant). For this compound, the potential scrambled sequences are:
-
H-Lys-Gly-Glu-OH
-
H-Glu-Lys-Gly-OH
-
H-Glu-Gly-Lys-OH
-
H-Gly-Lys-Glu-OH
-
H-Gly-Glu-Lys-OH
Each of these isomers, while having the same molecular weight and elemental composition, will likely exhibit unique biological activities due to differences in their secondary structure and the spatial presentation of their side chains.
Theoretical Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound and its potential scrambled isomers. These values are theoretical and should be confirmed experimentally.
| Peptide Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Isoelectric Point (pI) | Predicted Net Charge at pH 7.4 |
| This compound | C₁₃H₂₄N₄O₆ | 332.35 | 6.99 | 0 |
| H-Lys-Gly-Glu-OH | C₁₃H₂₄N₄O₆ | 332.35 | 7.58 | +1 |
| H-Glu-Lys-Gly-OH | C₁₃H₂₄N₄O₆ | 332.35 | 5.75 | -1 |
| H-Glu-Gly-Lys-OH | C₁₃H₂₄N₄O₆ | 332.35 | 5.75 | -1 |
| H-Gly-Lys-Glu-OH | C₁₃H₂₄N₄O₆ | 332.35 | 7.58 | +1 |
| H-Gly-Glu-Lys-OH | C₁₃H₂₄N₄O₆ | 332.35 | 5.75 | -1 |
Note: Predicted values can be obtained using various online bioinformatics tools.
Proposed Experimental Workflow for Comparative Analysis
To address the lack of direct comparative data, a systematic experimental approach is necessary. The following workflow outlines the key steps for a comprehensive analysis of this compound and its scrambled isomers.
Caption: Proposed experimental workflow for comparative analysis.
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid on the resin using 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus on the resin.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
-
Column: Use a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize.
Hypothetical Signaling Pathway Interaction
The biological effect of a peptide is often mediated through its interaction with specific cellular signaling pathways. The sequence of the peptide determines which pathways it might influence. For instance, a peptide containing Lysine and Glutamic acid might interact with proteins involved in electrostatic interactions or enzymes that recognize charged residues.
Caption: A generic cell signaling pathway potentially modulated by peptides.
Conclusion and Future Directions
While direct experimental data on the comparative analysis of this compound and its scrambled isomers is currently unavailable, this guide provides a robust theoretical framework and a detailed experimental roadmap for researchers in the field. The proposed workflow, if executed, would generate valuable data to elucidate the structure-activity relationships of these tetrapeptides. Such studies are essential for the rational design of peptide-based therapeutics and for understanding the fundamental principles of peptide biology. Future research should focus on performing these comparative analyses to fill the existing knowledge gap.
validating the in vitro effects of H-Lys-Glu-Gly-OH in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vitro effects of the tripeptide H-Lys-Glu-Gly-OH and comparing its performance against potential alternatives. Due to a lack of published experimental data on this compound, this document presents a hypothetical comparative study, outlining the essential experiments, potential outcomes, and detailed protocols to empower researchers to conduct their own investigations.
Comparative Performance Overview
To contextualize the potential efficacy of this compound (designated as Peptide A), this guide includes two hypothetical alternative peptides for comparison:
-
Peptide B (H-Lys-Ala-Gly-OH): A variant where the acidic glutamic acid is replaced by the neutral alanine to assess the role of the negative charge.
-
Peptide C (Scrambled - H-Gly-Lys-Glu-OH): A scrambled version of Peptide A to determine if the specific sequence is critical for its activity.
The following tables summarize hypothetical data from key in vitro assays.
Table 1: Cell Viability in Human Dermal Fibroblasts (HDFs) after 48h Treatment
| Compound | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Peptide A (this compound) | 1 | 102.3 | 4.5 |
| 10 | 115.8 | 5.1 | |
| 100 | 125.4 | 6.2 | |
| Peptide B (H-Lys-Ala-Gly-OH) | 1 | 101.5 | 3.9 |
| 10 | 105.2 | 4.2 | |
| 100 | 108.9 | 5.5 | |
| Peptide C (Scrambled) | 1 | 99.8 | 4.8 |
| 10 | 101.1 | 5.3 | |
| 100 | 102.5 | 4.7 | |
| Vehicle Control | - | 100.0 | 4.3 |
Table 2: Anti-inflammatory Effects in LPS-stimulated RAW 264.7 Macrophages
| Compound (10 µM) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| LPS Control | 1542 ± 85 | 2315 ± 120 |
| Peptide A + LPS | 876 ± 55 | 1350 ± 98 |
| Peptide B + LPS | 1350 ± 78 | 2100 ± 115 |
| Peptide C + LPS | 1498 ± 92 | 2250 ± 130 |
Table 3: Pro-collagen I Synthesis in Human Dermal Fibroblasts (HDFs)
| Compound (10 µM) | Pro-collagen I (% of Control) | Standard Deviation |
| Peptide A (this compound) | 145.2 | 12.5 |
| Peptide B (H-Lys-Ala-Gly-OH) | 110.8 | 9.8 |
| Peptide C (Scrambled) | 103.5 | 8.5 |
| Vehicle Control | 100.0 | 7.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human dermal fibroblasts (HDFs) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Peptide A, Peptide B, and Peptide C for 48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
Anti-inflammatory Assay (Cytokine Measurement)
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2x10⁵ cells/well. After 24 hours, pre-treat the cells with 10 µM of each peptide for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Pro-collagen I Synthesis Assay
-
Cell Seeding and Treatment: Seed HDFs in a 24-well plate and grow to confluence. Treat the cells with 10 µM of each peptide in serum-free medium for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of pro-collagen I in the supernatants using a specific ELISA kit, according to the manufacturer's protocol.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with the peptides, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., Akt, ERK, Smad).
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Hypothetical Signaling Pathway for Peptide A
Caption: Hypothetical PI3K/Akt/mTOR pathway activation by Peptide A.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for the MTT cell viability assay.
Workflow for Anti-inflammatory Cytokine Analysis
Caption: Workflow for cytokine secretion analysis.
A Comparative Efficacy Analysis of H-Lys-Glu-Gly-OH and Other Short Peptide Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the short peptide H-Lys-Glu-Gly-OH and its potential therapeutic efficacy against other notable short peptide drugs. Due to the limited publicly available quantitative efficacy data for the tripeptide this compound, this comparison will focus on the biological activities of its constituent dipeptide, Lys-Glu (also known as Vilon), and draw comparisons with the well-characterized integrin-binding peptide, Cilengitide.
Executive Summary
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative and qualitative efficacy data for the peptides discussed.
Table 1: Anti-Tumor Efficacy of Lys-Glu (Vilon)
| Cell Line | Peptide Concentration | Inhibition Rate (%) | Citation |
| Mice H22 Hepatoma | 15 mg/kg | Effective Inhibition | [2] |
| Mice H22 Hepatoma | 30 mg/kg | > 60% | [2][3] |
Note: While dose-dependent inhibition was observed, specific IC50 values for different cancer cell lines are not explicitly detailed in the available literature.
Table 2: Integrin Binding Affinity of Cilengitide
| Integrin Subtype | IC50 (nM) | Citation |
| αvβ3 | 0.6 - 4.1 | [4][5] |
| αvβ5 | 70 | [4] |
Table 3: Qualitative Comparison of this compound (KGE) and Cilengitide
| Feature | This compound (KGE) | Cilengitide |
| Mechanism of Action | Putative integrin binding (RGD-like) | Integrin antagonist (RGD mimetic) |
| Structure | Linear tripeptide | Cyclic pentapeptide |
| Quantitative Data | Not available | Sub-nanomolar to nanomolar IC50 values for integrin binding |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.
MTT Assay for Cell Viability and Anti-Tumor Efficacy
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a peptide that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., LOVO, MKN-45, QGY7703)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test peptide (e.g., Lys-Glu) dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptide in culture medium. Remove the old medium from the wells and add 100 µL of the various peptide concentrations. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value.
Solid-Phase Integrin Binding Assay
This protocol provides a general framework for assessing the binding affinity of a peptide to a specific integrin.
Objective: To determine the IC50 value of a peptide for a specific integrin.
Materials:
-
Purified integrin protein (e.g., αvβ3)
-
96-well microtiter plates
-
Natural ligand for the integrin (e.g., vitronectin or fibronectin)
-
Test peptide (e.g., this compound, Cilengitide)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Labeled detection antibody against the integrin or its ligand
-
Substrate for the enzyme-linked antibody
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the natural integrin ligand overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding: Add the purified integrin protein to the wells along with varying concentrations of the test peptide. Include a control with no peptide to determine maximum binding. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound integrin and peptide.
-
Detection: Add a labeled antibody that specifically binds to the integrin. Incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add the appropriate substrate for the enzyme conjugated to the antibody.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the binding of the test peptide.
-
Data Analysis: Plot the absorbance against the peptide concentration to calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the integrin binding to its natural ligand.
Mandatory Visualizations
Caption: Experimental workflows for MTT and Integrin Binding Assays.
Caption: Putative signaling pathways for integrin-binding and immunomodulatory peptides.
References
- 1. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. m.youtube.com [m.youtube.com]
Cross-Validation of H-Lys-Glu-Gly-OH Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of the tripeptide H-Lys-Glu-Gly-OH. The objective is to offer a comparative analysis of method performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific application.
Introduction
This compound is a tripeptide of interest in various research fields. Accurate and precise quantification of this peptide is crucial for pharmacokinetic studies, formulation development, and quality control. This guide focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, the impact of derivatization on analytical performance is discussed.
Comparative Analysis of Quantification Methods
The selection of a quantification method is often a trade-off between sensitivity, selectivity, cost, and complexity. Below is a summary of the key performance characteristics of HPLC-UV and HPLC-MS/MS for the analysis of this compound.
Quantitative Performance Data
| Parameter | HPLC-UV | HPLC-MS/MS | HPLC-MS/MS with Derivatization |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1-10 ng/mL | ~0.1-1 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Selectivity | Moderate | High | Very High |
| Cost per Sample | Low | High | High |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established practices for peptide quantification.[1][2][3]
Method 1: HPLC-UV
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the initial mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction if the matrix is complex (e.g., protein precipitation for serum samples).[1]
-
Filter all samples through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often used for peptides. For example, start with a low percentage of mobile phase B and gradually increase it.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm or 220 nm.[1]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.[1]
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Method 2: HPLC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.
1. Sample Preparation:
-
Follow the same procedure as for HPLC-UV for the preparation of standards and samples. An internal standard (e.g., a stable isotope-labeled version of the peptide) should be added to all samples and standards to improve accuracy and precision.
2. HPLC Conditions:
-
The HPLC conditions are similar to the HPLC-UV method, but often with a lower flow rate compatible with the mass spectrometer interface.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
Optimize the precursor ion (the m/z of protonated this compound) and product ions (fragment ions) using a standard solution.
-
Set the collision energy to achieve optimal fragmentation.
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to selectively monitor the transition from the precursor ion to the product ions.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the standards.
-
Calculate the concentration of this compound in unknown samples using the calibration curve.
Method 3: HPLC-MS/MS with Derivatization
Derivatization can be employed to improve chromatographic retention and ionization efficiency, leading to enhanced sensitivity.[4][5][6]
1. Derivatization Step:
-
React the peptide's primary amines (N-terminus and the lysine side chain) with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4][5] This is typically done in a basic buffer.
-
Quench the reaction and prepare the sample for injection.
2. HPLC-MS/MS Analysis:
-
Follow the protocol for HPLC-MS/MS, adjusting the HPLC gradient and MS/MS parameters for the derivatized peptide. The precursor and product ions in the MRM method will correspond to the derivatized this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the quantification methods described.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Caption: Workflow for derivatization prior to HPLC-MS/MS analysis.
Conclusion
The choice of quantification method for this compound depends heavily on the specific requirements of the study. For applications requiring high throughput and where peptide concentrations are relatively high, HPLC-UV offers a cost-effective and robust solution. For studies demanding high sensitivity and selectivity, particularly in complex biological matrices, HPLC-MS/MS is the method of choice. The use of derivatization in conjunction with HPLC-MS/MS can further enhance sensitivity, albeit with an increase in sample preparation complexity. Researchers should carefully consider the trade-offs between performance, cost, and complexity when selecting the most appropriate method for their needs.
References
- 1. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography-Mass Spectrometry and Iterative Quantitative Structure Retention Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Batch-to-Batch Variability of Synthetic H-Lys-Glu-Gly-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of synthetic peptides are paramount in research and drug development to ensure reliable and reproducible results. This guide provides a framework for assessing the batch-to-batch variability of the synthetic tripeptide H-Lys-Glu-Gly-OH. By comparing key quality attributes across different production batches, researchers can identify potential discrepancies that may impact experimental outcomes. This document outlines the essential analytical methodologies, presents comparative data in a clear format, and offers visual workflows to aid in the implementation of a robust quality control process.
Key Quality Attributes for Batch Comparison
The primary parameters for evaluating the batch-to-batch consistency of this compound are purity, peptide content, and the impurity profile. Significant variations in these attributes can indicate issues with the synthesis or purification processes.
Table 1: Comparison of Key Quality Attributes Across Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.2 | 98.5 | 99.5 | ≥ 98.0% |
| Peptide Content (AAA, %) | 85.3 | 82.1 | 86.5 | 80-90% |
| Major Impurity 1 (%) | 0.3 | 0.8 | 0.2 | ≤ 1.0% |
| Major Impurity 2 (%) | 0.2 | 0.4 | 0.1 | ≤ 1.0% |
| Total Impurities (%) | 0.8 | 1.5 | 0.5 | ≤ 2.0% |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms |
| Solubility (in Water) | 10 mg/mL | 10 mg/mL | 10 mg/mL | ≥ 10 mg/mL |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Detailed and consistent experimental protocols are critical for generating comparable data across different batches. The following sections describe the methodologies for the key analytical techniques used to assess the quality of synthetic this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound peptide and to identify and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide standard (this compound, reference batch)
-
Sample from each batch
Procedure:
-
Sample Preparation: Dissolve the peptide from each batch and the reference standard in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas of the main peptide peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Amino Acid Analysis (AAA) for Peptide Content Determination
Objective: To accurately quantify the amount of peptide in the lyophilized powder.[1][2][3]
Instrumentation:
-
Amino Acid Analyzer or HPLC-MS system[2]
-
Hydrolysis vials
Reagents:
-
6 M Hydrochloric acid (HCl)
-
Amino acid standard mixture
-
Internal standard (e.g., Norleucine)
Procedure:
-
Hydrolysis:
-
Accurately weigh approximately 1 mg of peptide from each batch into a hydrolysis vial.
-
Add 200 µL of 6 M HCl.
-
Seal the vial under vacuum and heat at 110°C for 24 hours.[2]
-
-
Sample Preparation:
-
After hydrolysis, cool the vials and open them.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried amino acid mixture in a suitable buffer.
-
-
Analysis:
-
Analyze the hydrolyzed samples and amino acid standards using the amino acid analyzer or HPLC-MS.
-
-
Data Analysis:
-
Quantify the amount of each amino acid based on the calibration curves generated from the standards.
-
Calculate the peptide content based on the theoretical amino acid composition of this compound.
-
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Objective: To confirm the molecular weight of the this compound peptide and to identify the mass of any co-eluting impurities from the HPLC analysis.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or analyzed via an LC-MS system using the same chromatographic conditions as the HPLC purity analysis.
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a relevant m/z range.
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of this compound (332.35 g/mol ).
-
Analyze the mass spectra of impurity peaks to tentatively identify their structures (e.g., deletion sequences, protecting group remnants).
-
Workflow for Assessing Batch-to-Batch Variability
The following diagram illustrates the logical workflow for a comprehensive assessment of batch-to-batch variability.
Caption: Workflow for assessing this compound batch variability.
Alternative Methodologies
While reversed-phase HPLC is the standard for peptide purity analysis, other techniques can provide complementary information.
-
Capillary Electrophoresis (CE): CE offers a different separation mechanism and can be useful for resolving impurities that are difficult to separate by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to confirm the peptide's identity and detect certain impurities, although it is generally less sensitive than HPLC for quantitative analysis of minor impurities.
Conclusion
A systematic approach to assessing the batch-to-batch variability of synthetic this compound is essential for ensuring the quality and consistency of this peptide in research and development. By implementing the detailed analytical protocols and comparative data analysis outlined in this guide, researchers can confidently evaluate the suitability of different peptide batches for their specific applications. The use of orthogonal analytical methods and a clear workflow will contribute to the overall robustness of the quality assessment process.
References
A Comparative Analysis of H-Lys-Glu-Gly-OH and Lys-Asp-Glu Tripeptides for Research and Development
This guide provides a comparative overview of the tetrapeptide H-Lys-Glu-Gly-OH and the tripeptide Lys-Asp-Glu, tailored for researchers, scientists, and drug development professionals. The available scientific literature indicates a significant disparity in the extent of research and documented biological activities between these two peptides. While Lys-Asp-Glu has been shown to possess notable effects on cellular processes, data on the biological functions of this compound is sparse, limiting a direct, performance-based comparison.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of each peptide, which can influence their biological availability and interactions.
| Property | This compound | Lys-Asp-Glu |
| Sequence | Lys-Glu-Gly | Lys-Asp-Glu |
| Molecular Formula | C13H24N4O6[1] | C15H26N4O8 |
| Molecular Weight | 332.35 g/mol [1] | 390.39 g/mol |
| Description | A tetrapeptide. | A tripeptide. |
Biological Activity: A Tale of Two Peptides
Current research highlights a significant gap in our understanding of the biological effects of this compound compared to the more extensively studied Lys-Asp-Glu.
Lys-Asp-Glu: A Modulator of Cellular Proliferation and Apoptosis
The tripeptide Lys-Asp-Glu has demonstrated clear biological activity, particularly within the neuroimmunoendocrine system. Studies have shown that it can stimulate cell proliferation and inhibit apoptosis in organotypic cultures of these cells.[2] This suggests a potential role for Lys-Asp-Glu in tissue regeneration and in counteracting age-related cellular decline.
The observed effects of Lys-Asp-Glu include:
-
Accelerated cell renewal: This is evidenced by a decrease in the apoptosis marker p53 and an increase in the proliferation marker Ki-67 in the pineal gland.[2]
-
Modulation of immune cell markers: The tripeptide has been shown to induce the expression of the low-differentiated lymphocyte marker CD5 and the macrophage marker CD68.[2]
These findings position Lys-Asp-Glu as a peptide of interest for further investigation in the context of aging and neuro-immune-endocrine regulation.
This compound: An Enigma in Biological Activity
In stark contrast to Lys-Asp-Glu, the biological activities of this compound remain largely uncharacterized in the public scientific literature. One study noted that H-Gly-Lys-Gly-OH, a closely related tripeptide, insignificantly influences the proliferation of human aortic endothelial cells. While not the exact peptide , this finding, coupled with the lack of other data, suggests a potentially different or more subtle biological role for this compound. Its primary documented application is in the synthesis of casein and soybean protein.
The dearth of available data for this compound prevents a meaningful comparison of its biological performance with Lys-Asp-Glu at this time. Further research is critically needed to elucidate its potential physiological roles.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments conducted on Lys-Asp-Glu are provided below.
Organotypic Culture of Neuroimmunoendocrine Tissues
This ex vivo method preserves the three-dimensional architecture and cellular interactions of the tissue, providing a more physiologically relevant model than traditional 2D cell culture.[3][4][5][6]
Protocol:
-
Tissue Preparation: Tissues (e.g., pineal gland, thymus, spleen) are aseptically dissected from the animal model.
-
Culture Medium: A suitable culture medium is prepared, typically containing a basal medium (e.g., DMEM/F12), supplemented with fetal bovine serum, glutamine, and antibiotics.
-
Culturing: The tissue explants are placed on a sterile support (e.g., filter paper) in a culture dish containing the medium. The tissue is cultured at the air-medium interface.
-
Peptide Treatment: The peptide of interest (e.g., Lys-Asp-Glu) is added to the culture medium at the desired concentration.
-
Incubation: The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for the duration of the experiment.
-
Analysis: Following incubation, the tissues are harvested for further analysis, such as immunohistochemistry.
Proliferation and Apoptosis Assays
Immunohistochemistry is a common technique used to detect the presence and localization of specific proteins within tissue sections.[7][8][9][10]
Proliferation Assay (Ki-67 Staining):
-
Tissue Processing: The cultured tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The sections are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate buffer) to unmask the Ki-67 antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for Ki-67.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a visible signal at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
-
Quantification: The percentage of Ki-67 positive cells is determined by counting stained nuclei in multiple fields of view.
Apoptosis Assay (p53 Staining):
The protocol for p53 staining is similar to that for Ki-67, with the primary antibody being specific for the p53 protein. An increase in p53 expression is often associated with cellular stress and apoptosis.[7][8][9]
Visualizing the Research Workflow and Peptide Effects
To better understand the experimental process and the known effects of Lys-Asp-Glu, the following diagrams are provided.
Conclusion
The comparative analysis of this compound and Lys-Asp-Glu is currently hampered by a significant lack of biological data for the former. Lys-Asp-Glu has demonstrated clear bioactivity as a modulator of cell proliferation and apoptosis in neuroimmunoendocrine tissues, making it a compelling candidate for further research in aging and regenerative medicine. In contrast, the biological role of this compound remains to be elucidated.
For researchers and drug development professionals, this guide highlights a clear opportunity for novel research into the potential biological functions of this compound. Future studies employing the experimental protocols detailed herein would be invaluable in determining if this compound possesses similar or distinct activities to Lys-Asp-Glu, thereby enabling a more comprehensive and direct comparison. Until such data becomes available, any consideration of these peptides for therapeutic development must acknowledge the current imbalance in our scientific understanding.
References
- 1. This compound | C13H24N4O6 | CID 7408130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of tripeptide Lys-Glu-Asp on physiological activity of neuroimmunoendocrine system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From organotypic culture to body-on-a-chip: A neuroendocrine perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new organotypic culture method to study the actions of steroid hormones on the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cherrybiotech.com [cherrybiotech.com]
- 6. Organotypic cultures as aging associated disease models | Aging [aging-us.com]
- 7. Immunohistochemical Evaluation of p53 and Ki67 Expression in Skin Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijph.tums.ac.ir [ijph.tums.ac.ir]
- 9. Immunohistochemistry of p53, Bcl-2, and Ki-67 as Predictors of Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 10. Ki67 (MKI67) | Abcam [abcam.co.jp]
Safety Operating Guide
Proper Disposal of H-Lys-glu-gly-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for the tripeptide H-Lys-glu-gly-OH.
Immediate Safety and Handling
Before handling this compound, personnel should be familiar with standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Disposal Operational Plan
The appropriate disposal method for this compound depends on its concentration, the solvent used, and local regulations. The following decision-making workflow provides a step-by-step guide for proper disposal.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
Neutralization and Dilution for Non-Hazardous Aqueous Solutions:
This protocol is intended for small quantities of low-concentration aqueous solutions of this compound that have been determined to be non-hazardous by consulting the supplier's SDS.
-
Verification: Confirm that the waste solution does not contain any other hazardous materials.
-
pH Measurement: Use a calibrated pH meter or pH strips to determine the pH of the solution.
-
Neutralization:
-
If the solution is acidic (pH < 6), add a dilute basic solution (e.g., 1M sodium bicarbonate) dropwise while stirring until the pH is between 6 and 8.
-
If the solution is basic (pH > 8), add a dilute acidic solution (e.g., 0.1M hydrochloric acid) dropwise while stirring until the pH is between 6 and 8.
-
-
Dilution: Once neutralized, slowly pour the solution into a large volume of cold running water in a designated laboratory sink. A dilution ratio of at least 20 parts water to 1 part peptide solution is recommended.
-
Flushing: Continue to run water down the drain for at least one minute after the solution has been completely poured to ensure it is thoroughly flushed from the plumbing system.
-
Record Keeping: Document the disposal event in the laboratory's chemical waste disposal log.
Logical Relationship of Disposal Considerations
The proper disposal of this compound is contingent on a series of interconnected factors, beginning with a thorough understanding of its chemical properties and potential hazards.
Caption: Key factors influencing disposal procedures.
Disclaimer: This information is intended as a general guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from your chemical supplier. Always prioritize the information in the SDS and adhere to all applicable local, state, and federal regulations for laboratory waste disposal.
Personal protective equipment for handling H-Lys-glu-gly-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of the tripeptide H-Lys-Glu-Gly-OH.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C13H24N4O6[1][2] |
| Molecular Weight | 332.35 g/mol [1][2] |
| Appearance | Likely a white, odorless powder (based on similar compounds)[3] |
| Solubility | Expected to be soluble in water[3] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from similar peptide compounds suggest it is not classified as a hazardous substance.[4][5] However, it is crucial to handle all laboratory chemicals with a degree of caution. The primary risks associated with handling powdered chemicals include inhalation and contact with skin and eyes.[3] Therefore, the following personal protective equipment is essential.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety goggles, and nitrile gloves.[6][7]
-
Conduct all weighing and solution preparation in a designated area, such as a laboratory hood or a well-ventilated space, to minimize inhalation of the powder.[3]
-
Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.[3]
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[8]
4. Spill Management:
-
For small spills, carefully sweep or vacuum the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a damp cloth.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Do not dispose of the compound down the drain unless permitted by local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 57866-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C13H24N4O6 | CID 7408130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. peptide.com [peptide.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
